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  • Product: 1-ethyl-3-methyl-4-nitro-1H-pyrazole
  • CAS: 1001500-32-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthetic pathways leading to 1-ethyl-3-methyl-4-nitro-1H-pyrazole, a substituted nitropyrazole of interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to 1-ethyl-3-methyl-4-nitro-1H-pyrazole, a substituted nitropyrazole of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical logic, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction and Strategic Overview

Pyrazole derivatives are a cornerstone in the development of pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a nitro group onto the pyrazole scaffold serves as a critical synthetic handle for further molecular elaboration and can significantly modulate the compound's physicochemical and biological profile.[2][4][5]

The synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole is not extensively detailed in a single-step procedure in the current literature. However, a logical and robust synthetic strategy can be devised based on well-established pyrazole chemistry. The most direct approach involves a two-step sequence: the synthesis of the pyrazole core followed by electrophilic nitration. This guide will focus on the most plausible and experimentally supported pathway: the nitration of a pre-formed 1-ethyl-3-methyl-1H-pyrazole precursor.

Plausible Synthetic Pathway

The synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole can be efficiently achieved through the direct nitration of 1-ethyl-3-methyl-1H-pyrazole. The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is generally the most reactive site for such reactions.[4]

The overall synthetic transformation is illustrated below:

Synthetic_Pathway start 1-ethyl-3-methyl-1H-pyrazole product 1-ethyl-3-methyl-4-nitro-1H-pyrazole start->product HNO₃ / H₂SO₄

Caption: Proposed synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Detailed Experimental Protocol

This protocol is based on established methods for the nitration of substituted pyrazoles.[2][4] Strict adherence to safety precautions is paramount, especially when working with strong acids and nitrating agents.

Materials and Reagents:

Reagent/MaterialFormulaPuritySupplier
1-ethyl-3-methyl-1H-pyrazoleC₆H₁₀N₂≥97%Commercially Available
Concentrated Sulfuric AcidH₂SO₄98%Standard Supplier
Concentrated Nitric AcidHNO₃70%Standard Supplier
Crushed IceH₂O (solid)--
Deionized WaterH₂O (liquid)--
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--
Dichloromethane (DCM)CH₂Cl₂ACS GradeStandard Supplier
Anhydrous Magnesium SulfateMgSO₄-Standard Supplier

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 equivalent) in concentrated sulfuric acid (3.0 equivalents) with gentle stirring. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2.0 equivalents) while keeping the mixture in an ice bath to maintain a temperature between 0-10 °C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 1-ethyl-3-methyl-1H-pyrazole over 30-60 minutes. It is crucial to monitor the internal temperature and ensure it does not exceed 10 °C to prevent side reactions and ensure safety.[4]

  • Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will precipitate the crude product.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-ethyl-3-methyl-4-nitro-1H-pyrazole as a solid.

Mechanistic Insights

The nitration of 1-ethyl-3-methyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution reaction.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2H₂SO₄ H2SO4 H₂SO₄ H3O+ H₃O⁺ NO2+->H3O+ HSO4- HSO₄⁻ H3O+->HSO4- pyrazole 1-ethyl-3-methyl-1H-pyrazole intermediate Sigma Complex (Resonance Stabilized) pyrazole->intermediate + NO₂⁺ product 1-ethyl-3-methyl-4-nitro-1H-pyrazole intermediate->product - H⁺

Caption: Mechanism of electrophilic nitration of the pyrazole ring.

  • Formation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the nitronium ion, preferentially at the C4 position, to form a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A base (such as HSO₄⁻ or water) abstracts a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Characterization and Data

The successful synthesis of the target compound should be confirmed through various analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), and the pyrazole ring proton (singlet).
¹³C NMR Resonances for the carbons of the ethyl group, the methyl group, and the three distinct carbons of the pyrazole ring.
IR Spectroscopy Characteristic strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 1-ethyl-3-methyl-4-nitro-1H-pyrazole (C₆H₉N₃O₂).
Melting Point A sharp melting point range for the purified crystalline solid.

Safety Considerations

  • The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.[4]

  • Concentrated nitric and sulfuric acids are extremely corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

  • Always add acid to water (or in this case, the less dense nitric acid to the denser sulfuric acid) slowly and with cooling.[4]

  • Organic solvents are flammable and should be handled with care.

Conclusion

The synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole is readily achievable through the electrophilic nitration of 1-ethyl-3-methyl-1H-pyrazole using a standard mixed-acid protocol. This guide provides a comprehensive framework for its preparation, grounded in established chemical principles and safety practices. The resulting compound serves as a valuable building block for further chemical exploration in drug discovery and materials science.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (URL: )
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (URL: [Link])

  • Experimental Protocol for the Nitration of 1,3,5-Trimethylpyrazole - Benchchem. (URL: )
  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar C
  • 4 - Organic Syntheses Procedure. (URL: )
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole - Benchchem. (URL: )
  • An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. (URL: )
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (URL: )
  • 4-Nitro-1H-pyrazole | 2075-46-9 - J&K Scientific. (URL: )
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Public
  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid - PubChem. (URL: )
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: )
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (URL: [Link])

  • A facile synthesis of pyrazole derivatives in neat WERSA - Indian Chemical Society. (URL: )
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (URL: [Link])

Sources

Exploratory

1-Ethyl-3-methyl-4-nitro-1H-pyrazole (CAS 1001500-32-8): A Critical Intermediate in the Synthesis of Pyrazolo-Fused Heterocycles and PDE1 Inhibitors

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized heterocyclic building blocks. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 1001500...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized heterocyclic building blocks. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 1001500-32-8) is a specialized, nitrogen-rich intermediate that has emerged as a cornerstone in the synthesis of fused bicyclic systems. Its precise substitution pattern makes it an ideal precursor for the construction of pyrazolo[4,3-b]pyridines—a core pharmacophore utilized in the development of highly selective Phosphodiesterase 1 (PDE1) inhibitors aimed at treating psychiatric and cognitive disorders ().

This technical guide provides an in-depth analysis of the compound's structural causality, its mechanistic role in drug development, and field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling & Structural Causality

The utility of 1-ethyl-3-methyl-4-nitro-1H-pyrazole is not accidental; every functional group on the pyrazole ring serves a distinct mechanistic and pharmacokinetic purpose.

Table 1: Physicochemical Properties

Property Value
CAS Number 1001500-32-8
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
SMILES String CCN1N=C(C)C(=O)=C1
Hydrogen Bond Donors 0

| Hydrogen Bond Acceptors | 3 |

Causality of Structural Features:
  • N1-Ethyl Substitution: Unlike a simple methyl group, the ethyl chain increases the lipophilicity (LogP) of the final drug candidate. This subtle extension is critical for central nervous system (CNS) targets, as it enhances blood-brain barrier (BBB) permeability without adding excessive molecular weight.

  • C3-Methyl Group: Provides vital steric shielding. During the initial synthesis, this steric bulk dictates the regioselectivity, kinetically favoring N1 alkylation over N2. In the final PDE1 inhibitor, this methyl group often anchors the molecule within a specific hydrophobic pocket of the enzyme's active site ().

  • C4-Nitro Group: Serves as a stable, electron-withdrawing placeholder that deactivates the pyrazole ring against unwanted electrophilic attacks during early synthetic steps. Crucially, it acts as a "masked amine." Upon controlled reduction, it yields an electron-rich 4-amino-pyrazole, primed for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions to form the fused pyridine ring ().

Mechanistic Role in Drug Development: PDE1 Inhibitor Scaffolds

In the synthesis of PDE1 inhibitors, 1-ethyl-3-methyl-4-nitro-1H-pyrazole acts as the foundational building block. The workflow relies on the sequential reduction of the nitro group, followed by coupling with a functionalized pyridine derivative, and subsequent intramolecular cyclization to yield the pyrazolo[4,3-b]pyridine core.

SyntheticWorkflow A 1-Ethyl-3-methyl-4-nitro- 1H-pyrazole (CAS: 1001500-32-8) B Catalytic Reduction (Pd/C, H2) A->B C 1-Ethyl-3-methyl- 1H-pyrazol-4-amine B->C D SNAr Coupling (w/ 2-chloropyridine) C->D E Coupled Intermediate D->E F Cyclization E->F G Pyrazolo[4,3-b]pyridine (PDE1 Inhibitor Core) F->G

Synthetic workflow from 1-ethyl-3-methyl-4-nitro-1H-pyrazole to the PDE1 inhibitor core.

Experimental Protocols: Regioselective Synthesis & Reduction

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of the reaction at each critical juncture without relying solely on end-point analysis.

Protocol 1: Regioselective N-Ethylation of 3-Methyl-4-nitro-1H-pyrazole

The primary challenge in synthesizing the title compound is the tautomerism of the 3-methyl-4-nitro-1H-pyrazole precursor, which can lead to two regioisomers. The protocol below leverages steric and electronic principles to maximize the yield of the desired 1-ethyl-3-methyl isomer ().

RegioselectiveSynthesis SM 3-Methyl-4-nitro-1H-pyrazole Reagents Ethyl Iodide (EtI), K2CO3 DMF, 60°C SM->Reagents Major 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (Major, Sterically Favored) Reagents->Major Alkylation at N1 Minor 1-Ethyl-5-methyl-4-nitro-1H-pyrazole (Minor, Sterically Hindered) Reagents->Minor Alkylation at N2

Regioselective N-ethylation favoring the 1-ethyl-3-methyl isomer due to steric hindrance.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that optimally solvates the potassium cation, leaving the pyrazolate anion highly nucleophilic for the subsequent SN2 attack.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Causality: K₂CO₃ is a mild, insoluble base that prevents unwanted side reactions (like aldol-type condensations) that stronger bases (e.g., NaH) might trigger.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq). Heat the mixture to 60°C.

    • Causality: The C3-methyl group creates a steric shield, kinetically favoring the attack of the less hindered nitrogen (N1) on the ethyl iodide, maximizing the yield of the 1-ethyl-3-methyl isomer.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active at 254 nm) should be fully consumed within 4-6 hours.

  • Work-up & Isolation: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to cleanly separate the minor 1-ethyl-5-methyl isomer.

  • Final Validation: Confirm the product via LC-MS (Expected

    
     m/z) and ¹H-NMR (distinguishing the isomers by the chemical shift of the pyrazole proton).
    
Protocol 2: Catalytic Reduction to 1-Ethyl-3-methyl-1H-pyrazol-4-amine

To utilize the compound in downstream coupling reactions, the nitro group must be cleanly reduced to an amine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-ethyl-3-methyl-4-nitro-1H-pyrazole in HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of argon.

    • Causality: Pd/C provides a clean, surface-mediated reduction that avoids the generation of heavy metal sludge (unlike Iron/Acetic acid reductions), aligning with green chemistry principles and simplifying purification.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a balloon pressure (1 atm) of H₂. Stir vigorously at room temperature.

  • In-Process Control (IPC): Monitor via LC-MS. The reduction of the nitro group (-NO₂) to the amine (-NH₂) results in a distinct mass shift from 156.1 to 126.1 m/z. The reaction is typically complete within 2-3 hours.

  • Work-up: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Causality: Do not let the filter cake dry completely; finely divided palladium can spontaneously ignite in the presence of solvent vapors and ambient oxygen.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine. Note: The resulting electron-rich amine is prone to oxidation and should be used immediately in the next coupling step.

Safety, Handling, and EHS Considerations

As a nitroheterocycle, 1-ethyl-3-methyl-4-nitro-1H-pyrazole carries specific environmental, health, and safety (EHS) requirements:

  • Toxicity: Classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin. It causes skin and serious eye irritation. Proper PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

  • Energetic Potential: While not classified as a primary explosive, nitroaromatics and nitroheterocycles possess inherent energetic potential. Avoid exposure to extreme heat, direct flame, or strong reducing agents outside of controlled, vented experimental conditions.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from light and incompatible materials (e.g., strong oxidizers).

References

  • US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines Source: Google Patents URL
  • US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors Source: Google Patents URL
  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Analogous Property Data) Source: PubChem URL:[Link]

Foundational

spectroscopic data for 1-ethyl-3-methyl-4-nitro-1H-pyrazole

Comprehensive Spectroscopic Profiling and Synthetic Methodologies for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole Executive Summary In the landscape of medicinal chemistry, the pyrazole ring serves as a privileged scaffold due...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Profiling and Synthetic Methodologies for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring serves as a privileged scaffold due to its favorable physicochemical properties and robust hydrogen-bonding capabilities. Specifically, 1-ethyl-3-methyl-4-nitro-1H-pyrazole (Molecular Formula: C6H9N3O2, MW: 155.15 g/mol )[1] is a highly versatile nitrogenous heterocyclic building block. It is a critical intermediate in the synthesis of complex polycyclic therapeutics, including phosphodiesterase 1 (PDE1) inhibitors for cognitive disorders[2][3], cyclooxygenase (COX) inhibitors[4], and calcium antagonists[5].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic signatures and synthetic workflows associated with 1-ethyl-3-methyl-4-nitro-1H-pyrazole. By detailing the causality behind its chemical reactivity and the logical framework of its structural validation, this guide serves as a foundational resource for drug development professionals.

Structural and Mechanistic Profiling

The chemical behavior and spectroscopic profile of 1-ethyl-3-methyl-4-nitro-1H-pyrazole are dictated by the electronic interplay of its three substituents:

  • N1-Ethyl Group : Provides essential lipophilicity, which is crucial for membrane permeability in downstream drug design. The electron-donating nature of the alkyl chain slightly increases the electron density on the adjacent nitrogen.

  • C3-Methyl Group : Offers steric shielding and serves as a stable handle that resists harsh reaction conditions during subsequent functionalizations.

  • C4-Nitro Group : Acting as a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects, the nitro group drastically reduces the overall electron density of the pyrazole ring. This deshields adjacent nuclei (shifting their NMR signals downfield) and renders the ring highly resistant to further electrophilic attack, locking the regiochemistry of the scaffold[4].

Spectroscopic Data Analysis

To establish a self-validating system for structural confirmation, researchers must rely on a multi-modal spectroscopic approach. The quantitative data below summarizes the expected spectral signatures driven by the electronic environment of the molecule.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃ / DMSO-d₆)

Proton Environment Multiplicity Chemical Shift (δ, ppm) Causality / Mechanistic Rationale
N1-CH₂ (Ethyl) Quartet (q) 4.10 - 4.35 Deshielded by the adjacent electronegative pyrazole nitrogen and the extended inductive pull of the C4-nitro group[4].
N1-CH₃ (Ethyl) Triplet (t) 1.40 - 1.50 Standard aliphatic coupling to the adjacent CH₂ group[5].
C3-CH₃ (Methyl) Singlet (s) 2.30 - 2.50 Allylic-type deshielding from the pyrazole ring double bonds[3].

| C5-H (Ring Proton) | Singlet (s) | 8.00 - 8.50 | Highly deshielded due to the strong electron-withdrawing nature of the adjacent C4-nitro group. |

Table 2: FT-IR Key Vibrational Modes

Vibrational Mode Wavenumber (cm⁻¹) Causality / Mechanistic Rationale
Asymmetric -NO₂ Stretch ~1500 - 1550 Asymmetric stretching of the nitro group conjugated with the aromatic pyrazole ring.
Symmetric -NO₂ Stretch ~1340 - 1360 Symmetric stretching of the N-O bonds in the nitro group.

| C=N / C=C Ring Stretch | ~1645 - 1687 | Characteristic breathing modes of the pyrazole heteroaromatic system[4]. |

Table 3: Physicochemical & Mass Spectrometry Data

Property Value Source/Rationale
Molecular Formula C6H9N3O2 Exact structural composition[1].
Molecular Weight 155.15 g/mol Calculated monoisotopic mass[1].

| MS [M+H]⁺ | m/z 156.16 | Primary molecular ion observed in positive ESI-MS. |

Experimental Workflows & Protocols

Protocol 1: Regioselective Synthesis via Electrophilic Nitration

The synthesis of the nitrated core requires strict thermal and stoichiometric control to ensure regioselectivity at the C4 position. The following protocol is adapted from validated methodologies for pyrazole nitration[3].

  • Reagent Preparation : Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in trifluoroacetic acid (TFA). Add trifluoroacetic anhydride (TFAA) (7.0 eq) to the solution.

    • Causality: TFA/TFAA acts as both a solvent and a potent dehydrating agent, promoting the formation of the highly reactive nitronium ion (NO₂⁺) from ammonium nitrate[3].

  • Thermal Control : Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Nitration is highly exothermic; thermal control prevents oxidative degradation of the pyrazole ring and suppresses non-specific side reactions.

  • Nitronium Generation : Slowly add ammonium nitrate (NH₄NO₃) (2.0 eq) in portions to the cooled solution.

    • Causality: Gradual addition ensures a steady, controlled generation of the electrophile[3].

  • Regioselective Substitution : Remove the ice bath and allow the mixture to stir at 20 °C for 18 hours.

    • Causality: The C4 position of the pyrazole is the most electron-rich site due to the +M (mesomeric) donation from the ring nitrogens. The electrophile exclusively attacks C4, yielding the desired 1-ethyl-3-methyl-4-nitro-1H-pyrazole[3].

  • Quenching and Neutralization : Cool the solution back to 0 °C and neutralize carefully with aqueous potassium carbonate (K₂CO₃).

    • Causality: Neutralization of the strongly acidic TFA is required to partition the organic product safely into the extraction solvent[3].

  • Extraction and Isolation : Extract the aqueous layer with a mixture of ethyl acetate and dichloromethane (40:1). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product[3].

SynthesisWorkflow A 1. Hydrazine Condensation (Ethylhydrazine + Diketone) B 2. Regioselective Cyclization (1-Ethyl-3-methyl-1H-pyrazole) A->B  EtOH, Reflux C 3. Electrophilic Nitration (TFA / NH4NO3) B->C  0°C to 20°C D 4. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole C->D  Regioselective C4

Caption: Workflow for the regioselective synthesis and nitration of the pyrazole core.

Protocol 2: Spectroscopic Validation System

To ensure the integrity of the synthesized batch, the following self-validating analytical workflow must be executed:

  • LC-MS Analysis : Run the sample through a C18 column using a water/acetonitrile gradient with 0.1% formic acid, coupled to an ESI-MS.

    • Validation Check: Identify the [M+H]⁺ peak at m/z 156.16 to confirm the molecular weight[1].

  • FT-IR Analysis : Prepare a KBr pellet or use ATR-FTIR.

    • Validation Check: Look for the intense asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. This definitively proves the successful installation of the nitro group[4].

  • ¹H NMR Acquisition : Dissolve 5-10 mg of the purified compound in 0.5 mL of CDCl₃ and acquire a standard 1D proton spectrum at 400 MHz.

    • Validation Check: Confirm the presence of the N-ethyl quartet (~4.2 ppm) and triplet (~1.4 ppm). The absence of a C4 proton and the presence of a highly deshielded C5 proton (~8.2 ppm) confirm the regiochemistry of the nitration[4][5].

SpectroscopyLogic Core 1-Ethyl-3-methyl-4-nitro-1H-pyrazole NMR1H 1H NMR (Proton Environments) Core->NMR1H IR FT-IR (Functional Groups) Core->IR MS Mass Spectrometry (Molecular Weight) Core->MS N_ethyl N-Ethyl: ~1.4 ppm (t), ~4.2 ppm (q) NMR1H->N_ethyl C_methyl C3-Methyl: ~2.4 ppm (s) NMR1H->C_methyl Nitro NO2 Stretch: ~1530 & ~1350 cm⁻¹ IR->Nitro Ion [M+H]+ m/z 156.16 MS->Ion

Caption: Multi-modal spectroscopic validation framework for structural confirmation.

Signaling and Application Context

The 1-ethyl-3-methyl-4-nitro-1H-pyrazole scaffold is rarely an end-product; rather, it is a highly functionalized intermediate. By reducing the C4-nitro group to an amine, or by functionalizing the C5 position (e.g., to a carboxylic acid or carboxaldehyde), researchers can construct complex fused ring systems.

For instance, this core is heavily utilized in the synthesis of pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines. These complex heterocycles act as potent inhibitors of Phosphodiesterase 1 (PDE1), an enzyme critical in regulating intracellular cAMP and cGMP signaling pathways associated with psychiatric and cognitive disorders[2][3]. Additionally, related pyrazole derivatives have been validated as effective cyclooxygenase (COX) inhibitors targeting inflammatory pathways[4], and as calcium channel antagonists[5].

References

  • Source: arkat-usa.
  • Source: google.
  • Title: Synthesis and Calcium Antagonist Activity of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(nitrogenous heteroaryl)
  • Source: google.
  • Source: accelsci.

Sources

Exploratory

In-Depth Technical Guide: ¹H NMR Spectral Analysis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole

Executive Summary The structural elucidation of pyrazole derivatives is a critical workflow in modern drug development, given the prevalence of the pyrazole pharmacophore in anti-inflammatory, analgesic, and antineoplast...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of pyrazole derivatives is a critical workflow in modern drug development, given the prevalence of the pyrazole pharmacophore in anti-inflammatory, analgesic, and antineoplastic agents. This whitepaper provides a comprehensive, mechanistic analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 1001500-32-8) ([1]). By deconstructing the electronic environment of the molecule, this guide bridges fundamental physical organic chemistry with practical, self-validating spectroscopic protocols.

Structural and Electronic Framework

To accurately interpret the ¹H NMR spectrum, we must first map the electronic distribution across the pyrazole core. The molecule features three distinct proton-bearing environments:

  • The N1-Ethyl Group: An aliphatic chain covalently bound to the electronegative N1 atom.

  • The C3-Methyl Group: An allylic-type methyl group attached to an sp² hybridized carbon.

  • The C5 Proton: An isolated aromatic proton situated between the N1 atom and the C4-nitro group.

The dominant electronic feature of this molecule is the C4-nitro group . As a powerful electron-withdrawing group (EWG), the -NO₂ moiety exerts strong inductive (-I) and mesomeric (-M) effects, drastically altering the local magnetic shielding of adjacent nuclei, a phenomenon well-documented in computational studies of polynitropyrazoles ([2]).

Quantitative Spectral Data

The following table summarizes the predicted ¹H NMR parameters (in CDCl₃ at 400 MHz) based on the molecule's electronic topology and empirical data from related pyrazole scaffolds ([3], [4]).

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Mechanistic Driver for Chemical Shift
C5-H 8.10 – 8.30Singlet (s)1HN/AStrong diamagnetic deshielding from adjacent N1 and C4-NO₂.
N1-CH₂ (Ethyl)4.10 – 4.25Quartet (q)2H~7.2Inductive electron withdrawal by the pyrazole N1 atom.
C3-CH₃ (Methyl)2.40 – 2.60Singlet (s)3HN/AAllylic-type deshielding by the sp² hybridized C3 carbon.
N1-CH₃ (Ethyl)1.40 – 1.50Triplet (t)3H~7.2Standard aliphatic shielding, split by adjacent CH₂.

Mechanistic Causality of Spin Systems

As an application scientist, it is not enough to simply assign peaks; one must understand the physical causality behind them.

  • The C5 Proton Anomaly: The C5 proton resonates unusually far downfield (> 8.10 ppm). This is caused by a dual deshielding mechanism. The adjacent N1 atom inductively withdraws electron density through the σ-bond framework. Simultaneously, the C4 nitro group pulls π-electron density out of the ring. This massive depletion of local electron density strips away the diamagnetic shielding, exposing the C5 nucleus to a higher effective magnetic field (

    
    ), requiring a higher resonance frequency.
    
  • The A₂X₃ Spin System: The N1-ethyl group demonstrates classic first-order scalar coupling. The methyl protons split the methylene protons into a quartet (

    
    ), while the methylene protons split the methyl protons into a triplet (
    
    
    
    ). The downfield shift of the CH₂ group (~4.2 ppm) compared to a standard alkane is the direct causal result of N1's electronegativity.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must function as a self-validating system. The following protocol guarantees high-fidelity data by embedding quality-control checks at every step.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality & Validation: CDCl₃ provides a deuterium lock signal to prevent field drift. TMS provides a reliable 0.00 ppm reference. Validation Check: The presence of a sharp, singular TMS peak confirms the chemical shift axis is correctly calibrated.

Step 2: Probe Tuning and Matching

  • Action: Adjust the probe circuitry to the exact resonance frequency of the ¹H nucleus for this specific sample matrix.

  • Causality & Validation: This maximizes power transfer from the transmitter to the sample, optimizing the signal-to-noise ratio (SNR). Validation Check: The tuning curve (wobble curve) must show a deep, centered dip at the ¹H frequency.

Step 3: Locking and Shimming

  • Action: Engage the deuterium lock and perform automated/manual shimming (optimizing Z1, Z2, Z3 gradients).

  • Causality & Validation: Shimming homogenizes the static magnetic field (

    
    ). Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz. If the peak is broader, the field is inhomogeneous, and the closely spaced scalar couplings (like the 7.2 Hz ethyl coupling) will blur.
    

Step 4: Pulse Sequence and Relaxation Delay (T₁ Considerations)

  • Action: Execute a standard 30° pulse sequence (e.g., zg30) with a relaxation delay (D1) of at least 2–3 seconds.

  • Causality & Validation: The C5 proton is spatially isolated (no adjacent protons), leading to a longer longitudinal relaxation time (T₁). If D1 is too short, the C5 proton will not fully relax between scans, and its integration will artificially fall below 1H. Validation Check: The final integral ratio must perfectly match 1:2:3:3. If C5 integrates to ~0.7H, the D1 delay must be systematically increased.

Workflow Visualization

G A Sample Preparation (10-15 mg in 0.6 mL CDCl3 + TMS) B Temperature Equilibration & Probe Tuning A->B Insert Tube C Deuterium Locking & Automated Shimming B->C Optimize Field D Pulse Sequence Execution (zg30, ns=16, d1=2-3s) C->D FWHM < 1.0 Hz E FID Acquisition & Fourier Transform D->E Signal Detection F Spectral Processing (Phasing, Baseline Correction) E->F Data Analysis

Fig 1: Standardized 1H NMR acquisition workflow ensuring high-fidelity spectral resolution.

References

  • National Center for Biotechnology Information. "1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid." PubChem Database. URL: [Link]

  • ResearchGate. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." URL: [Link]

  • Arkivoc. "Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor." Arkat-USA. URL: [Link]

Sources

Foundational

13C NMR of 1-ethyl-3-methyl-4-nitro-1H-pyrazole

This technical whitepaper provides an authoritative, in-depth framework for the structural elucidation of 1-ethyl-3-methyl-4-nitro-1H-pyrazole using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed f...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an authoritative, in-depth framework for the structural elucidation of 1-ethyl-3-methyl-4-nitro-1H-pyrazole using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers in drug discovery and energetic materials, this guide synthesizes theoretical chemical shift predictions with field-proven experimental methodologies.

The pyrazole scaffold is a highly versatile pharmacophore. When functionalized with a nitro group at the C4 position, the ring undergoes profound electronic polarization. The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, which fundamentally alters the electron density across the heterocyclic system[1].

In 1-ethyl-3-methyl-4-nitro-1H-pyrazole, this EWG pull is counterbalanced by the electron-donating (+I) effects of the C3-methyl and N1-ethyl groups. This "push-pull" electronic environment dictates the magnetic shielding of the carbon nuclei, making 13C NMR an exquisitely sensitive tool for mapping the molecule's regiochemistry. Differentiating this compound from its regioisomer (1-ethyl-5-methyl-4-nitro-1H-pyrazole)—a common byproduct during synthesis—relies entirely on accurately assigning these distinct carbon environments[2].

Quantitative Data: Predictive 13C NMR Assignments

Because the exact chemical shifts of nitropyrazoles are highly sensitive to solvent and concentration, the following table summarizes the empirically derived, predictive 13C NMR shifts for 1-ethyl-3-methyl-4-nitro-1H-pyrazole in DMSO-d6, based on analogous 1-aryl and 1-alkyl-nitropyrazole systems[3].

Carbon PositionPredicted Shift (δ, ppm)Multiplicity (1H-Decoupled)Electronic Environment & Causality
C3 (Ring)145.0 – 147.0Singlet (Quaternary)Deshielded by the adjacent N2 atom and the +I effect of the C3-methyl group.
C4 (Ring)133.0 – 135.0Singlet (Quaternary)Strongly deshielded by the direct attachment of the electronegative -NO₂ group.
C5 (Ring)128.0 – 131.0Singlet (CH)Deshielded by the adjacent N1 atom, but lacks direct EWG/EDG attachment.
N1-CH₂ (Ethyl)45.0 – 48.0Singlet (CH₂)Aliphatic carbon directly deshielded by the electronegative pyrazole N1 atom.
N1-CH₂-CH₃ 14.0 – 15.5Singlet (CH₃)Terminal aliphatic methyl group; experiences minimal deshielding from the ring.
C3-CH₃ 12.5 – 14.0Singlet (CH₃)Allylic-type methyl group; slightly shielded relative to standard aliphatic chains.

Methodological Causality in NMR Acquisition

Acquiring high-fidelity 13C NMR spectra for highly functionalized heterocycles requires deliberate deviations from standard automated NMR protocols. The presence of two quaternary carbons (C3 and C4) necessitates a tailored approach to relaxation dynamics.

  • Solvent Selection: While CDCl3 is standard for many organics, nitropyrazoles exhibit strong dipole-dipole interactions that can lead to aggregation and line broadening in non-polar solvents. DMSO-d6 is mandated here because it effectively disrupts these intermolecular forces, ensuring sharp spectral lines and complete solubility[4].

  • Relaxation Delay (D1): Carbon nuclei typically relax via dipole-dipole interactions with directly attached protons. Because C3 and C4 are quaternary, they lack this efficient relaxation pathway, resulting in exceptionally long longitudinal relaxation times (

    
    ). Using a standard 1-second delay will saturate these spins, rendering C3 and C4 invisible.
    
Step-by-Step Acquisition Protocol

This protocol is designed as a self-validating system; the signal-to-noise (S/N) ratio of the quaternary carbons serves as the internal quality control metric before acquisition is halted.

  • Sample Preparation: Dissolve exactly 20–25 mg of the purified 1-ethyl-3-methyl-4-nitro-1H-pyrazole in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe to the 13C resonance frequency (e.g., 100.6 MHz). Perform gradient shimming on the Z-axis until the DMSO-d6 residual proton signal exhibits a line width at half-height (

    
    ) of < 1.0 Hz.
    
  • Pulse Sequence Configuration: Select a standard proton-decoupled 13C pulse sequence (zgpg30 on Bruker systems).

  • Parameter Optimization (Critical Step):

    • Set the Relaxation Delay (D1) to 3.0 seconds to ensure complete recovery of the C3 and C4 quaternary magnetization.

    • Set the Number of Scans (NS) to 1024 to overcome the low natural abundance of 13C and the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbons.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation. This mathematically suppresses high-frequency noise, ensuring the C4-NO2 carbon signal is clearly distinguishable from the baseline. Phase and baseline correct manually.

Regiochemical Validation via 2D HMBC

The synthesis of N-alkyl pyrazoles frequently yields a mixture of regioisomers. To definitively prove that the ethyl group is at N1 (adjacent to the unsubstituted C5) rather than N2 (adjacent to the C3-methyl), 1D 13C NMR must be coupled with a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment.

HMBC detects long-range (2-bond and 3-bond) carbon-proton couplings. By observing which ring carbon the N1-ethyl protons couple to, the regiochemistry is unambiguously validated.

HMBC_Workflow A Acquire 1H & 13C NMR (DMSO-d6) B Run 2D HMBC Experiment (Identify 2J and 3J C-H couplings) A->B C Select N-CH2 Proton Signal (δH ~4.1 ppm) B->C D Identify 3J HMBC Correlated Ring Carbon C->D E Tertiary Carbon (CH, δC ~129 ppm) Confirmed: 1-ethyl-3-methyl-4-nitro D->E 3J to CH F Quaternary Carbon (C-CH3, δC ~146 ppm) Confirmed: 1-ethyl-5-methyl-4-nitro D->F 3J to C-CH3

Fig 1: 2D HMBC NMR workflow for differentiating pyrazole regioisomers via 3J C-H couplings.

If the compound is the correct 1-ethyl-3-methyl-4-nitro-1H-pyrazole regioisomer, the methylene protons of the ethyl group (


 ~4.1 ppm) will show a strong 

correlation cross-peak to the C5 carbon (

~129 ppm). If the compound is the incorrect 1-ethyl-5-methyl regioisomer, that same proton signal will correlate to the quaternary C5 carbon attached to the methyl group (

~146 ppm). This logical gate ensures absolute fidelity in structural characterization.

References

  • Arturo Alcorta, Rosa M. Claramunt, José Elguero, Ibon Alkorta. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2025; 64(1):97-113. URL:[Link]

  • Antonino Lauria, et al. "Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor." ARKIVOC, 2012 (ii) 41-49. URL:[Link]

  • Parasar Kumar and Srinivas Dharavath. "Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities." RSC Advances, 2025. URL:[Link]

  • M. L. N. Rao, et al. "ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines." ARKIVOC, 2015 (vii) 63-76. URL:[Link]

Sources

Exploratory

Literature Review and Technical Guide: 1-Alkyl-4-Nitropyrazoles in Advanced Synthesis

Executive Summary 1-Alkyl-4-nitropyrazoles—prototypically represented by 1-methyl-4-nitropyrazole (CAS: 3994-50-1)—are highly versatile heterocyclic scaffolds that bridge the gap between medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Alkyl-4-nitropyrazoles—prototypically represented by 1-methyl-4-nitropyrazole (CAS: 3994-50-1)—are highly versatile heterocyclic scaffolds that bridge the gap between medicinal chemistry and materials science[1]. Characterized by an electron-withdrawing nitro group at the C4 position and a tunable alkyl chain at the N1 position, these molecules serve as critical intermediates. They are extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), such as Janus kinase (JAK) and Anaplastic lymphoma kinase (ALK) inhibitors[2][3], as well as in the development of advanced energetic materials and melt-cast explosives[4].

As a Senior Application Scientist, this whitepaper synthesizes the current literature, detailing the chemical profiling, mechanistic pathways, and field-proven experimental protocols required to manipulate 1-alkyl-4-nitropyrazoles effectively.

Chemical Profile and Reactivity Dynamics

The pyrazole ring is a classic aromatic heterocycle, but the introduction of a nitro group at C4 fundamentally alters its electronic landscape. The strong electron-withdrawing nature of the nitro moiety depletes the electron density of the pyrazole


-system, rendering the ring highly resistant to further electrophilic aromatic substitution but susceptible to nucleophilic functionalization[5].

The N-alkylation (e.g., methylation) serves two primary purposes:

  • Tautomeric Stabilization: It locks the molecule into a single tautomeric form, preventing the dynamic equilibrium seen in unsubstituted pyrazoles, which is crucial for regioselective downstream reactions.

  • Physicochemical Tuning: The alkyl group modulates the lipophilicity (logP) and steric bulk, parameters that are critical for both drug receptor binding and the melting point depression required in propellant formulations[4][6].

Synthetic Methodologies and Workflows

The synthesis of 1-alkyl-4-nitropyrazoles generally proceeds via two main routes: the direct nitration of 1-alkylpyrazoles using fuming nitric acid[7], or the highly regioselective N-alkylation of 4-nitropyrazole[8]. The latter is often preferred in pharmaceutical settings to avoid the generation of 3- and 5-nitro isomers.

SynthesisWorkflow A 4-Nitropyrazole (Starting Material) B Alkyl Halide + Base (e.g., K2CO3, DMF) A->B N-Alkylation C 1-Alkyl-4-nitropyrazole (Intermediate) B->C Regioselective D Catalytic Hydrogenation (Pd/C, H2) C->D Reduction F Nitration / Energetics (HNO3/H2SO4) C->F Energetic functionalization E 1-Alkyl-4-aminopyrazole (Active Scaffold) D->E Pharm. Precursor G Polynitropyrazoles (e.g., MTNP) F->G High Density

Synthetic pathways of 1-alkyl-4-nitropyrazoles toward pharmaceutical and energetic applications.

Protocol 1: Regioselective N-Alkylation of 4-Nitropyrazole

Causality & Logic: The choice of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is deliberate. K₂CO₃ is a mild base that quantitatively deprotonates the pyrazole N-H without inducing hydrolysis of the incoming alkyl halide. DMF, a highly polar aprotic solvent, minimizes ion-pairing, thereby maximizing the nucleophilicity of the resulting pyrazolide anion to drive the reaction to completion[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-nitropyrazole (approx. 1.13 g) in 15 mL of anhydrous DMF in a round-bottom flask[8].

  • Deprotonation: Add 20 mmol of K₂CO₃ (2.76 g). Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere to generate the active pyrazolide anion.

  • Alkylation: Slowly add 10 mmol of the target alkylating agent (e.g., methyl 4-bromobutyrate or methyl iodide)[8].

  • Thermal Activation: Heat the mixture to 90 °C and stir for 12 hours. Heating is required to overcome the activation energy barrier of the bimolecular nucleophilic substitution (S_N2).

  • Workup and Isolation: Cool the reaction to room temperature and quench with 60 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash sequentially with water (3 × 20 mL) and saturated brine (20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 1-alkyl-4-nitropyrazole[8].

Pharmaceutical Applications: The Aminopyrazole Precursor

In medicinal chemistry, the nitro group of 1-alkyl-4-nitropyrazoles is primarily viewed as a masked amine. Reduction yields 1-alkyl-4-aminopyrazoles, which are privileged pharmacophores. The electron-rich aminopyrazole moiety mimics the hydrogen-bonding profile of purines, making it an exceptional hinge-binding motif in the ATP-binding pockets of kinases[2][3].

Protocol 2: Catalytic Reduction to 1-Alkyl-4-aminopyrazole

Causality & Logic: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over harsh chemical reductants (like SnCl₂ or Fe/HCl) to prevent heavy metal contamination in pharmaceutical intermediates. This setup is a self-validating system : the reaction progress can be visually and quantitatively monitored by the volumetric consumption of hydrogen gas, ceasing exactly when the stoichiometric requirement for the nitro-to-amine reduction is met.

Step-by-Step Methodology:

  • Setup: In a 500 mL reaction flask, dissolve 64 mmol of the 1-alkyl-4-nitropyrazole derivative (e.g., 3-isopropylsulfonyl-1-methyl-4-nitropyrazole) in 150 mL of methanol[3].

  • Catalyst Addition: Purge the flask with nitrogen. Carefully add 10% Pd/C (approx. 10% w/w of the substrate). Critical safety note: The nitrogen blanket prevents the auto-ignition of the highly active Pd/C catalyst in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Maintain a 1 atm hydrogen atmosphere and stir vigorously overnight at room temperature[3].

  • Filtration: Once hydrogen uptake ceases, filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with diethyl ether[3].

  • Isolation: Concentrate the filtrate under reduced pressure to afford the 1-alkyl-4-aminopyrazole (typically yielding >75%)[3].

Mechanism of Action: JAK-STAT Pathway Intervention

Aminopyrazole derivatives are potent inhibitors of Janus kinases (JAK). The JAK-STAT pathway is a principal signaling cascade for cytokines (e.g., IL-6, IFN-γ). Overactivation of this pathway is heavily implicated in autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease[2]. By binding to the JAK kinase domain, aminopyrazoles prevent the phosphorylation of STAT proteins, thereby halting the transcription of inflammatory genes.

JAKSTAT Cytokine Cytokines (IL-6, IFN-γ) Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (Active) Receptor->JAK Activates STAT STAT Proteins (Phosphorylated) JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK Blocks ATP Pocket

Mechanism of JAK-STAT pathway inhibition by 1-alkyl-4-aminopyrazole-derived compounds.

Energetic Materials and Coordination Chemistry

Beyond pharmaceuticals, 1-methyl-4-nitropyrazole is highly valued in materials science. Its relatively low melting point (92 °C) makes it an ideal melt-cast explosive additive, used to lower the melting point of propellant mixtures without sacrificing energy density[4]. Furthermore, it acts as the direct synthetic precursor to 1-methyl-3,4,5-trinitropyrazole (MTNP), a next-generation explosive known for its high detonation velocity and low impact sensitivity[4].

In the realm of coordination chemistry, 1-methylnitropyrazoles serve as excellent ligands for transition metals. Recent studies have synthesized Platinum(II) complexes, such as trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II), which demonstrate superior in vitro antiproliferative activity compared to standard cisplatin against MCF-7 breast cancer cell lines[6].

Quantitative Data Summary

The following table consolidates key physicochemical properties, reaction metrics, and application data for 1-alkyl-4-nitropyrazole derivatives across various disciplines.

Compound / DerivativeProperty / MetricValue / ResultApplication / NoteRef
1-Methyl-4-nitropyrazole Melting Point92 °CUtilized as a melt-cast explosive additive[4]
1-Methyl-4-nitropyrazole Density1.40 g/cm³Baseline metric for energetic material formulation[4]
3-Isopropylsulfonyl-1-methyl-4-aminopyrazole Reduction Yield (from nitro)77%Key intermediate for ALK kinase inhibitors[3]
trans-Pt(II) complex with 1-methyl-4-nitropyrazole IC₅₀ (MCF-7 cells)Lower than CisplatinAdvanced anticancer coordination agent[6]
1-Methyl-3,4,5-trinitropyrazole (MTNP) Detonation PerformanceHigh (Low sensitivity)Next-generation low-melting-point explosive[4]

References

  • [5] 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride - Smolecule. Smolecule.com. Available at:

  • [1] 1-METHYL-4-NITROPYRAZOLE 3994-50-1 wiki - Guidechem. Guidechem.com. Available at:

  • [2] WO2014111037A1 - Five-and-six-membered heterocyclic compound, and preparation method, pharmaceutical composition and use thereof. Google Patents. Available at:

  • [8] US20150336982A1 - Five-And-Six-Membered Heterocyclic Compound, And Preparation Method, Pharmaceutical Composition And Use Thereof. Google Patents. Available at:

  • [4] What are the applications and synthesis of 1-METHYL-4-NITROPYRAZOLE? Guidechem.com. Available at:

  • [3] US10023593B2 - ALK kinase inhibitor, and preparation method and uses thereof. Google Patents. Available at:

  • [6] Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. PubMed (NIH). Available at:

  • [7] Nitrodeiodination of Polyiodopyrazoles. Scite.ai. Available at:

Sources

Foundational

The Nitropyrazole Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Applications

Executive Summary Nitropyrazoles represent a highly versatile class of nitrogen-containing heterocyclic compounds. Since the initial discovery of the pyrazole core by Ludwig Knorr in 1883, the introduction of nitro ( ) g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyrazoles represent a highly versatile class of nitrogen-containing heterocyclic compounds. Since the initial discovery of the pyrazole core by Ludwig Knorr in 1883, the introduction of nitro (


) groups to this five-membered aromatic ring has unlocked profound applications across two distinct fields: the development of high-performance energetic materials (explosives and propellants) and the design of targeted pharmacological agents. This whitepaper provides an in-depth mechanistic analysis of nitropyrazole synthesis, detailing the regiochemical causality behind experimental protocols, and explores their historical evolution and modern applications.

Historical Context & Regiochemical Principles

The pyrazole ring is a unique heterocycle containing both a pyrrole-like nitrogen (electron-donating) and a pyridine-like nitrogen (electron-withdrawing). Historically, the functionalization of pyrazoles via electrophilic aromatic substitution (EAS) presented a significant challenge. Under the strongly acidic conditions required for nitration, the pyridine-like nitrogen becomes protonated, severely deactivating the ring[1].

When direct nitration is forced using mixed acids (fuming


 and 

), the electrophile (

) exclusively attacks the C4 position . The causality behind this regioselectivity lies in the resonance stabilization of the Wheland intermediate: attack at C4 preserves the maximum electron density across the adjacent nitrogen atoms, whereas attack at C3 or C5 places a positive charge directly adjacent to the electronegative nitrogen atoms, creating a high-energy, thermodynamically unfavorable state[2].

However, the demand for 3-nitropyrazole and 3,4-dinitropyrazole (DNP) —critical components for insensitive munitions and specialized pharmaceuticals—forced chemists to bypass this kinetic barrier. This led to the historical development of a two-step "N-nitration and thermal rearrangement" pathway, fundamentally shifting the paradigm of pyrazole functionalization[3].

Mechanistic Pathways of Pyrazole Nitration

To achieve substitution at the sterically and electronically hindered C3 position, researchers developed a workaround relying on kinetic vs. thermodynamic control.

  • Kinetic N-Nitration: Pyrazole is first treated with acetyl nitrate (generated in situ). Because the reaction is kept mild, the pyrazole ring is not protonated, allowing the nitro group to attach to the pyrrole-like nitrogen, forming 1-nitropyrazole [3].

  • Thermodynamic Rearrangement: 1-nitropyrazole is subjected to thermolysis in a high-boiling solvent like anisole. The thermal energy triggers a

    
    -sigmatropic shift (or a radical dissociation-recombination mechanism), migrating the nitro group to the C3 position to form 3-nitropyrazole , which is thermodynamically more stable[2].
    
  • Sequential Nitration: 3-nitropyrazole can then be subjected to standard mixed-acid nitration to yield 3,4-dinitropyrazole (DNP) [3].

Regioselectivity P Pyrazole Core N4 4-Nitropyrazole (Direct Nitration) P->N4 HNO3 / H2SO4 Electrophilic Attack at C4 N1 1-Nitropyrazole (N-Nitration) P->N1 Acetyl Nitrate Kinetic Control N3 3-Nitropyrazole (Rearrangement) N1->N3 Heat (Anisole) Thermodynamic Shift DNP 3,4-Dinitropyrazole (DNP) N3->DNP Mixed Acids Sequential Nitration

Caption: Regioselective synthesis pathways for mono- and dinitropyrazoles.

A Recent Breakthrough in Nitration Chemistry

In 2022, a major discovery inverted the relationship between pyrazoles and nitration. Researchers identified 5-methyl-1,3-dinitro-1H-pyrazole as a highly versatile, controllable N-nitropyrazole nitrating reagent[4]. Instead of being the target of nitration, this specific nitropyrazole acts as a powerful donor of the nitronium ion (


), enabling mild, late-stage C-H nitration of complex pharmaceutical molecules without the harsh conditions of traditional mixed acids[5].

Self-Validating Synthetic Protocols

The following methodologies detail the synthesis of key nitropyrazoles, emphasizing the causality of the reaction conditions and built-in validation metrics.

Protocol A: Direct Synthesis of 4-Nitropyrazole

Objective: Regioselective C4 nitration via electrophilic aromatic substitution.

  • Dissolution: Dissolve the starting pyrazole in concentrated sulfuric acid (

    
    ).
    
    • Causality:

      
       acts as both the solvent and the catalyst to generate the active nitronium ion from nitric acid[2].
      
  • Thermal Control: Cool the reaction vessel to -18 °C using an ice-salt bath[6].

    • Causality: Nitration is violently exothermic. Failure to suppress the temperature leads to oxidative cleavage of the pyrazole ring and the dangerous evolution of nitrogen dioxide (

      
      ) gas.
      
  • Reagent Addition: Dropwise addition of fuming nitric acid (

    
    ).
    
  • Quenching & Precipitation: Pour the mixture over crushed ice.

    • Self-Validation: The sudden shift in solubility causes the 4-nitropyrazole to precipitate as a solid. If the solution remains clear, the nitration failed or the ring was cleaved.

  • Analytical Validation: Confirm via

    
     NMR. The disappearance of the C4 proton signal and the presence of a symmetric doublet/singlet for the C3/C5 protons confirms regioselective C4 nitration[7].
    
Protocol B: Scalable Synthesis of 3,4-Dinitropyrazole (DNP)

Objective: Conversion of 3-nitropyrazole to DNP for energetic applications.

  • Mixed Acid Nitration: 3-nitropyrazole is added to a mixture of

    
     and 
    
    
    
    .
  • Optimized Acid Ratio: Utilize a heavily reduced volume of sulfuric acid compared to traditional protocols[3].

    • Causality: By minimizing the sulfuric acid content, the solubility of the resulting 3,4-DNP in the acid matrix is drastically lowered.

  • Direct Isolation: Allow the reaction to cool.

    • Self-Validation: The 3,4-DNP product precipitates directly out of the reaction mixture in high yield. This visual cue validates the reaction completion and bypasses a hazardous, yield-reducing organic solvent extraction step[3].

Advanced Applications: Pharmacology and Energetics

Pharmacological Drug Development

Pyrazole derivatives are foundational to medicinal chemistry, exhibiting anti-inflammatory, antimicrobial, and anti-cancer properties[1]. The nitro group in compounds like 3-methyl-4-nitro-1H-pyrazole serves as a critical synthetic handle.

In biological systems, the mechanism of action for many nitro-containing drugs involves enzymatic reduction, leading to the formation of reactive nitrogen species that induce targeted cellular stress in pathogens[8]. Furthermore, in modern drug discovery, the nitro group is chemically reduced to an amine, creating an aminopyrazole scaffold. This scaffold is highly brain-penetrant and is actively used to synthesize selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a primary therapeutic target for Parkinson's disease[6].

Pharmacology NP 3-Methyl-4-nitro- 1H-pyrazole Red Nitro Reduction (Enzymatic/Chemical) NP->Red Activation AP Aminopyrazole Intermediate Red->AP Scaffold Prep LRRK2 LRRK2 Kinase Inhibitor AP->LRRK2 Drug Design

Caption: Pharmacological pipeline from nitropyrazole precursors to LRRK2 kinase inhibitors.

Energetic Materials

Nitrated pyrazoles are highly prized in the defense sector due to their high heat of formation, high density, and tailored thermal stability[2]. 3,4-Dinitropyrazole (DNP) has been scaled up to multi-kilogram levels as a melt-cast explosive. Testing demonstrates that DNP possesses greater energy performance than traditional Composition B explosives while meeting modern Insensitive Munitions (IM) standards, meaning it is highly resistant to accidental detonation from shock or fire[3].

Quantitative Data Summary

The following table summarizes the key quantitative metrics and reaction parameters for the synthesis of primary nitropyrazole derivatives.

CompoundSynthesis RoutePrimary ApplicationKey ReagentsTypical Yield
4-Nitropyrazole Direct C-NitrationPrecursor / PharmaFuming

,

> 85%
3-Nitropyrazole N-Nitration + ThermolysisEnergetics PrecursorAcetyl Nitrate, Anisole60 - 75%
3,4-Dinitropyrazole Sequential NitrationMelt-Cast Explosives

, Reduced

> 80%
5-Methyl-1,3-dinitro-1H-pyrazole N-H NitrationAdvanced Nitrating ReagentTBN, CAN,

, MeCN
~ 95%

References

  • [7] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. 7

  • [6] Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem.6

  • [2] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC / NIH. 2

  • [3] Synthesis, Formulation, and Testing of 3.4-DNP 2018 Insensitive Munitions & Energetic Material Technology Symposium. IMEMG. 3

  • [4] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au / ACS Publications. 4

  • [8] An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem. 8

  • [1] Current status of pyrazole and its biological activities. PMC / NIH. 1

  • [5] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC / NIH. 5

Sources

Protocols & Analytical Methods

Method

experimental protocol for synthesizing 1-ethyl-3-methyl-4-nitro-1H-pyrazole

An Application Note and Protocol for the Synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole Introduction: The Significance of Substituted Nitropyrazoles The pyrazole scaffold is a cornerstone in medicinal and agricultural...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole

Introduction: The Significance of Substituted Nitropyrazoles

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The introduction of a nitro group onto the pyrazole ring, specifically at the C4-position, serves two critical purposes: it can significantly modulate the compound's biological activity and acts as a versatile synthetic handle for further molecular elaboration.[1][2] 1-ethyl-3-methyl-4-nitro-1H-pyrazole is a key intermediate used in the development of more complex molecules for pharmaceuticals and agrochemicals.[3]

This guide provides a comprehensive, field-proven protocol for the synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole via electrophilic nitration of its precursor, 1-ethyl-3-methyl-1H-pyrazole. It details the reaction mechanism, a step-by-step experimental procedure, characterization methods, and critical safety precautions.

Reaction Overview and Mechanism

The synthesis is achieved through the electrophilic aromatic substitution of 1-ethyl-3-methyl-1H-pyrazole. The pyrazole ring is sufficiently electron-rich to undergo nitration, with the C4-position being the most favorable site for substitution due to electronic and steric factors.[1][4]

Overall Reaction Scheme:

Causality of Reagent Choice: The Role of Mixed Acid

The nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). By itself, nitric acid is a relatively weak electrophile. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5] This in-situ generation of the nitronium ion is crucial for driving the reaction to completion.[5]

reaction_mechanism cluster_0 Step 1: Formation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack and Intermediate Formation cluster_2 Step 3: Deprotonation and Aromatization HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus donates H⁺ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O Pyrazole 1-ethyl-3-methyl- 1H-pyrazole H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_Complex + NO₂⁺ Final_Product 1-ethyl-3-methyl-4-nitro- 1H-pyrazole Sigma_Complex->Final_Product - H⁺ (to HSO₄⁻)

Caption: Reaction mechanism for the nitration of 1-ethyl-3-methyl-1H-pyrazole.

Experimental Protocol

This protocol is adapted from established methods for the nitration of substituted pyrazoles.[1] Strict adherence to safety precautions is mandatory.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1-ethyl-3-methyl-1H-pyrazole≥97%CommercialStarting material.
Concentrated Sulfuric Acid (H₂SO₄)98%ACS ReagentHighly corrosive.
Concentrated Nitric Acid (HNO₃)70%ACS ReagentStrong oxidizer, highly corrosive.
Dichloromethane (CH₂Cl₂)ACS ReagentCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Lab GradeCommercialFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Lab GradeCommercialFor drying.
Crushed Ice / Deionized WaterN/AIn-houseFor work-up.
EthanolReagent GradeCommercialFor recrystallization.
EquipmentTypeNotes
Round-bottom flask (100 mL)Glassware
Dropping funnelGlassware
Magnetic stirrer and stir barLab Equipment
Ice-salt bathLab EquipmentFor temperature control.
ThermometerLab EquipmentTo monitor internal temperature.
Separatory funnelGlasswareFor liquid-liquid extraction.
Büchner funnel and filter flaskGlasswareFor filtration.
Rotary evaporatorLab EquipmentFor solvent removal.
Step-by-Step Methodology

1. Preparation of the Nitrating Mixture (Must be done in an ice bath)

  • In a clean, dry beaker, add concentrated sulfuric acid (2.0 eq).

  • Cool the beaker in an ice-salt bath to 0-5 °C.

  • Slowly and dropwise , add concentrated nitric acid (1.1 eq) to the cold sulfuric acid with continuous stirring.

  • Causality: This order of addition (nitric to sulfuric) and slow rate are critical to safely manage the highly exothermic heat of mixing.[1] Maintain the temperature of the mixture below 10 °C at all times.

2. Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a minimal amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

3. Nitration Reaction

  • Slowly add the pre-prepared cold nitrating mixture dropwise from the dropping funnel to the stirred pyrazole solution over 30-60 minutes.

  • Critical Control Point: Carefully monitor the internal temperature and ensure it does not exceed 10 °C. The nitration of aromatic rings is a highly exothermic process, and poor temperature control can lead to runaway reactions and the formation of undesired byproducts.[1]

4. Reaction Monitoring

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in ice, extracting with ethyl acetate, and spotting on a TLC plate.

5. Work-up and Isolation

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral (~7). Be cautious as this will generate CO₂ gas.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent using a rotary evaporator to yield the crude product.

6. Purification

  • Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the final product, 1-ethyl-3-methyl-4-nitro-1H-pyrazole, as a solid.

workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis prep_nitrating 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0-10°C) setup_reaction 2. Dissolve Pyrazole Precursor (Cool to 0-5°C) nitration 3. Add Nitrating Mixture Dropwise (T < 10°C) setup_reaction->nitration stir 4. Stir at 0-5°C for 1-2h nitration->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench on Crushed Ice monitor->quench extract 7. Neutralize & Extract with Dichloromethane quench->extract dry 8. Dry and Evaporate Solvent extract->dry purify 9. Recrystallize from Ethanol/Water dry->purify analysis 10. Characterize Product (NMR, IR, MS, MP) purify->analysis

Caption: Experimental workflow for the synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Characterization of Final Product

The identity and purity of the synthesized 1-ethyl-3-methyl-4-nitro-1H-pyrazole should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a singlet for the pyrazole ring proton. The electron-withdrawing nitro group will cause downfield shifts.
¹³C NMR Signals for the two ethyl carbons, the methyl carbon, and the three pyrazole ring carbons. The carbon atom bonded to the nitro group (C4) will be significantly shifted downfield.[6]
IR Spectroscopy Characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group (N-O), typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.[6]
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₆H₉N₃O₂).
Melting Point A sharp melting point range indicates a high degree of purity.

Mandatory Safety Precautions

Trustworthiness through Safety: A robust protocol is a safe protocol. The following precautions are non-negotiable.

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are extremely corrosive, strong oxidizing agents capable of causing severe chemical burns.[7][8] All manipulations must be conducted inside a certified chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[9][11]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[1] Always have a large ice bath ready for emergency cooling.

  • Handling and Dilution: When preparing the nitrating mixture or performing dilutions, always add acid to the other liquid slowly . Never add water or a less dense acid to a concentrated, denser acid, as this can cause violent splashing and boiling.[10][11]

  • Spill Response: Keep spill containment and neutralization kits (e.g., sodium bicarbonate or soda ash) readily available. In case of a large spill, evacuate the area and follow institutional emergency procedures.[9][11]

  • Emergency Facilities: Ensure that an emergency eyewash station and safety shower are immediately accessible in the work area.[7][8]

References

  • East Harbour Group. (2022, December 16).
  • Nitration reaction safety - YouTube. (2024, June 7).
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyl-4-nitro-1H-pyrazole.
  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
  • Carl ROTH.
  • Benchchem.
  • J&K Scientific. (2024, May 20). 4-Nitro-1H-pyrazole.
  • Chem-Impex. 4-Nitro-1H-pyrazole.
  • Benchchem.
  • MasterOrganicChemistry. (2018, April 30).
  • SlideShare. (2018). Pyrazole.

Sources

Application

Application Note: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole as a Core Scaffold in the Synthesis of Fused Heterocyclic Therapeutics

Target Audience: Medicinal Chemists, Organic Synthesis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary In modern medicinal chemistry, the d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Organic Synthesis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

In modern medicinal chemistry, the design of fused heterocyclic systems relies heavily on the availability of versatile, regiochemically locked precursors. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (and its C5-carboxylated derivatives) has emerged as a highly privileged building block[1],[2]. By providing orthogonal reactive handles—specifically a reducible C4-nitro group and an easily functionalized C5-position—this precursor enables the rapid assembly of complex bicyclic and tricyclic pharmacophores.

This application note details the mechanistic rationale behind utilizing this specific pyrazole derivative, profiles its physicochemical properties, and provides field-proven, self-validating protocols for its integration into the synthesis of Cyclooxygenase (COX) and Phosphodiesterase 1 (PDE1) inhibitor scaffolds[3],[4].

Physicochemical Profiling & Structural Advantages

To effectively utilize a precursor, one must understand the causality behind its structural design. Unsubstituted pyrazoles suffer from annular tautomerism, which frequently leads to complex, difficult-to-separate regioisomeric mixtures during downstream N-alkylation or cyclization.

By utilizing the 1-ethyl-3-methyl substitution pattern, the tautomeric state is permanently locked. The N1-ethyl group directs the regiochemistry of subsequent cyclizations, while the C3-methyl group provides necessary lipophilicity (often improving the pharmacokinetic profile of the final drug candidate) and steric bulk[3]. The C4-nitro group serves as a masked amine, remaining inert during C5-modifications (like esterification) until selectively reduced[2].

Quantitative Data Summary
Compound NameCAS NumberMolecular FormulaMolecular WeightKey Application
1-Ethyl-3-methyl-4-nitro-1H-pyrazole 1001500-32-8C₆H₉N₃O₂155.16 g/mol Base scaffold for N-linked functionalization[1],[5]
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid 26308-39-4C₇H₉N₃O₄199.16 g/mol Precursor for COX / PDE1 inhibitor synthesis[2],[6]

Synthetic Applications & Divergent Workflows

The true value of the 1-ethyl-3-methyl-4-nitro-1H-pyrazole scaffold lies in its divergent synthetic utility. Once the C5-position is protected (typically via esterification) and the C4-nitro group is reduced to an amine, the resulting intermediate can be channeled into multiple therapeutic pipelines:

  • COX Inhibitors (Pyrazolo-benzothiadiazocines): The 4-amino intermediate undergoes sulfonylation with 2-nitrobenzenesulfonyl chloride, followed by further reduction and intramolecular cyclization to form a novel 1,4-dihydropyrazolo[4,3-c][1,2,6]benzothiadiazocin-11(10H)one 5,5-dioxide ring system[3].

  • PDE1 Inhibitors (Pyrazolo[4,3-b]pyridines): The intermediate is subjected to reductive amination and subsequent cyclization to form pyrazolo-pyridine derivatives, which are actively investigated for the treatment of psychiatric and cognitive disorders[4],[7].

ReactionPathway A 1-Ethyl-3-methyl-4-nitro- 1H-pyrazole-5-carboxylic acid B 4-Amino Intermediate (Stable HCl Salt) A->B Fe / HCl Reduction C Pyrazolo-benzothiadiazocines (COX Inhibitors) B->C Sulfonylation & Cyclization D 1H-Pyrazolo[4,3-b]pyridines (PDE1 Inhibitors) B->D Reductive Amination & Cyclization

Caption: Divergent synthetic pathways of 4-nitro-1H-pyrazole into therapeutic scaffolds.

Validated Protocol: Iron-Mediated Nitro Reduction

Mechanistic Rationale for Protocol Design

The reduction of the C4-nitro group is the most critical step in activating this scaffold. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common choice, heterogeneous reduction using Iron powder and Hydrochloric acid (Fe/HCl) is strongly preferred for this specific pyrazole[3].

Why? The electron-rich nature of the resulting 4-aminopyrazole makes the free base highly susceptible to rapid atmospheric oxidation, turning the reaction mixture into an intractable black tar. The Fe/HCl system elegantly bypasses this by directly yielding the 4-aminopyrazole as a hydrochloride salt , which is highly stable, easily crystallizable, and perfectly suited for long-term storage before the next synthetic step[3]. Furthermore, esterification of the C5-carboxylic acid prior to reduction is mandatory to prevent zwitterion formation, which severely complicates isolation.

Experimental Workflow

Workflow S1 Step 1: Esterification (Diazomethane or MeOH/H+) S2 Step 2: Heterogeneous Reduction (Fe powder, HCl, 80°C) S1->S2 S3 Step 3: Hot Filtration (Remove iron oxides via Celite) S2->S3 S4 Step 4: Crystallization (Isolate as hydrochloride salt) S3->S4

Caption: Step-by-step workflow for the iron-mediated reduction of the 4-nitro-pyrazole.

Step-by-Step Methodology

Phase 1: Esterification of the Precursor

  • Suspend 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)[2] in anhydrous methanol.

  • Option A (Literature Standard): Add an excess of ethereal diazomethane at 0 °C until nitrogen evolution ceases and a yellow tint persists[3]. (Note: Diazomethane is highly explosive; ensure specialized glassware and blast shields are used).

  • Option B (Scale-up Alternative): Add a catalytic amount of concentrated H₂SO₄ and reflux the methanol solution for 12 hours.

  • Evaporate the solvent under reduced pressure to yield the methyl ester quantitatively.

Phase 2: Iron-Mediated Reduction 5. Dissolve the resulting methyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate in a mixture of ethanol and water (3:1 v/v). 6. Add fine Iron powder (5.0 eq) to the vigorously stirring solution. Causality: Vigorous stirring is critical to maximize the surface area of the heterogeneous iron particles. 7. Carefully add concentrated Hydrochloric Acid (HCl) dropwise. The reaction is exothermic. 8. Heat the mixture to 80 °C and maintain reflux for 2–3 hours until TLC confirms the complete consumption of the nitro starting material[3].

Phase 3: Isolation of the Hydrochloride Salt 9. While the mixture is still hot (to prevent premature crystallization of the product), filter it through a pad of Celite to remove unreacted iron and insoluble iron oxides. Wash the Celite pad with hot ethanol. 10. Concentrate the combined filtrate under reduced pressure. 11. Induce crystallization by adding cold diethyl ether. 12. Filter the resulting white needles. The product, methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate hydrochloride , is obtained in excellent yield (>90%) and is ready for downstream sulfonylation or reductive amination[3],[4].

References

  • [2] PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CID 10465354). National Center for Biotechnology Information. Available at:[Link]

  • [3] Arkivoc. Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor. ARKAT USA, Inc. Available at: [Link]

  • [4] Google Patents. US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines. Available at:

  • [7] Google Patents. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. Available at:

Sources

Method

Application Note: Advanced Purification Protocols for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Pharmacological Relevance The compound 1-et...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Pharmacological Relevance

The compound 1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 1001500-32-8)[1] is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Its primary application lies in the synthesis of pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines[2]. When the nitro group of this scaffold is reduced to an amine, it enables subsequent cyclization to form fused bicyclic active pharmaceutical ingredients (APIs).

These APIs act as potent, selective inhibitors of Phosphodiesterase 1 (PDE1)[3]. By preventing the hydrolysis of cyclic nucleotides (cAMP and cGMP), PDE1 inhibitors elevate these secondary messengers in the brain, offering promising therapeutic avenues for psychiatric and cognitive disorders[4]. Because trace isomeric impurities can poison downstream metal-catalyzed reduction steps or result in off-target API enantiomers, establishing a rigorous, high-yielding purification pipeline for the nitro-pyrazole intermediate is critical.

Pharmacological_Pathway Pyraz 1-Ethyl-3-methyl-4-nitro- 1H-pyrazole Deriv Pyrazolo[3,4-b]pyridines (API) Pyraz->Deriv Chemical Synthesis PDE1 PDE1 Enzyme Deriv->PDE1 Target Inhibition cAMP Elevated cAMP/cGMP PDE1->cAMP Prevents Hydrolysis Brain Cognitive Therapy cAMP->Brain Neuromodulation

Figure 1: Pharmacological pipeline from pyrazole scaffold to cognitive therapy via PDE1 inhibition.

Physicochemical Profiling

Understanding the physicochemical nature of the analyte dictates the purification strategy. The presence of the strongly electron-withdrawing nitro group adjacent to the electron-donating alkyl groups creates a highly polarized molecule.

Table 1: Quantitative Physicochemical Data

PropertyValueRationale / Impact on Purification
CAS Number 1001500-32-8[1]Unique identifier for regulatory tracking.
Molecular Formula C₆H₉N₃O₂[5]Determines mass spectrometric targeting.
Molecular Weight 155.16 g/mol [5]Low MW indicates potential volatility, but nitro groups pose thermal risks.
SMILES String CCN1N=C(C)C(=O)=C1[1]Highlights the 1,3-dialkyl substitution pattern flanking the nitro group.
LogP (Estimated) ~1.2 - 1.5Moderate lipophilicity; highly soluble in EtOAc and CH₂Cl₂, poorly soluble in cold water.

Mechanistic Rationale for Purification Strategies

The synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole typically involves the electrophilic aromatic nitration of 1-ethyl-3-methyl-1H-pyrazole using ammonium nitrate and trifluoroacetic anhydride (TFAA)[6].

The Challenge: While regioselectivity favors the 4-position, the reaction invariably generates trace amounts of the 5-nitro regioisomer and unreacted starting material. Furthermore, the crude mixture is highly acidic. The Solution: Distillation is strictly avoided due to the thermal instability and explosion hazard of low-molecular-weight nitroaromatics. Instead, we employ an orthogonal, three-tier purification strategy:

  • Liquid-Liquid Extraction (LLE): Neutralizes the corrosive acid matrix.

  • Normal-Phase Flash Column Chromatography (FCC): Exploits the strong dipole-dipole interactions between the nitro group and silanol groups to resolve regioisomers.

  • Preparative HPLC: Provides the final "polishing" step to achieve >99.5% purity required for pharmaceutical intermediates.

Purification_Workflow Crude Crude Nitration Mixture LLE Liquid-Liquid Extraction (Aqueous Workup) Crude->LLE Neutralize acids FCC Flash Chromatography (Regioisomer Separation) LLE->FCC Remove polar impurities Prep Preparative HPLC (Polishing) FCC->Prep High purity route Cryst Recrystallization (Solvent System: EtOH/H2O) FCC->Cryst Scalable route Pure Pure Target Compound (>99.5% HPLC) Prep->Pure Lyophilization Cryst->Pure Filtration & Drying

Figure 2: Comprehensive purification workflow for 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Step-by-Step Experimental Protocols

Protocol A: Reaction Quench and Liquid-Liquid Extraction (LLE)

Causality: Direct loading of the crude nitration mixture onto silica gel would result in severe peak tailing and degradation of the stationary phase due to residual TFA/HNO₃. A mild aqueous base is used to neutralize the acids without causing hydrolytic cleavage of the pyrazole ring.

  • Thermal Control: Transfer the crude nitration mixture to an ice bath. Self-Validation: Insert an internal thermocouple; ensure the temperature reads <5 °C before proceeding to prevent exothermic runaway.

  • Neutralization: Dropwise, add saturated aqueous NaHCO₃ until the aqueous phase stabilizes at pH 7.0–7.5. Self-Validation: Test with pH indicator strips. Gas evolution (CO₂) must completely cease.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL per 10 g of crude). Causality: EtOAc is chosen over CH₂Cl₂ to avoid halogenated waste and because it offers superior partitioning for polar nitro-heterocycles.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL) to remove residual water. Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at a water bath temperature of strictly <40 °C to yield the crude product.

Protocol B: Normal-Phase Flash Column Chromatography

Causality: Normal-phase silica separates compounds based on polarity. The 4-nitro isomer interacts differently with the silica surface compared to the 5-nitro isomer due to steric shielding by the adjacent 3-methyl group.

  • Column Preparation: Slurry-pack a glass column with 230–400 mesh silica gel (approx. 30 g silica per 1 g of crude product) using Hexane.

  • Sample Loading: Dissolve the crude product in a minimal volume of CH₂Cl₂ (approx. 2 mL/g) and carefully apply it to the top of the silica bed.

  • Gradient Elution:

    • Begin elution with 100% Hexane (1 column volume) to flush non-polar impurities.

    • Transition to a step gradient: 9:1 Hexane:EtOAc, followed by 8:2 Hexane:EtOAc.

  • Fraction Collection & In-Process Control: Collect 20 mL fractions. Self-Validation: Spot fractions on silica TLC plates and develop in 7:3 Hexane:EtOAc. Visualize under UV light (254 nm). The target 1-ethyl-3-methyl-4-nitro-1H-pyrazole typically elutes at an R_f of ~0.45.

  • Isolation: Pool the fractions containing the pure spot and evaporate under reduced pressure.

Protocol C: Preparative HPLC Polishing (For API-Grade Precursors)

Causality: If the intermediate is destined for clinical-grade PDE1 inhibitor synthesis[2], FCC alone may leave <1% of structurally similar regioisomers. Reverse-phase HPLC separates these based on subtle differences in hydrophobic surface area.

Table 2: Preparative HPLC Gradient Method

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.0901020.0
2.0901020.0
15.0109020.0
18.0109020.0
18.1901020.0
22.0901020.0
  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 × 21.2 mm, 5 µm). Set the UV detector to 254 nm and 280 nm.

  • Injection: Dissolve the FCC-purified material in a 1:1 mixture of H₂O:MeCN. Filter through a 0.45 µm PTFE syringe filter. Self-Validation: Inject a 10 µL analytical test pulse to confirm retention time before injecting the bulk preparative volume.

  • Collection & Lyophilization: Collect the major peak eluting during the linear gradient phase. Flash-freeze the pooled fractions using liquid nitrogen and lyophilize for 48 hours to obtain the ultra-pure solid/oil.

Analytical Validation

To validate the success of the purification system, perform the following structural and purity checks:

  • LC-MS: Confirm the mass of the primary peak. The theoretical monoisotopic mass is 155.07 Da. Look for the [M+H]⁺ ion at m/z 156.1.

  • ¹H NMR (400 MHz, CDCl₃): Verify the regiochemistry. The 1-ethyl group should appear as a triplet (CH₃) and a quartet (CH₂). The 3-methyl group will appear as a sharp singlet. The absence of a pyrazole ring proton at the 4-position (replaced by the nitro group) and the presence of a singlet for the 5-position proton confirms the 4-nitro regiochemistry.

References

  • Google Patents. "US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines." patents.google.com.
  • Google Patents. "US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors." patents.google.com.
  • European Patent Office. "EP3468965B1 - Pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines as PDE1 inhibitors." patentimages.storage.googleapis.com. URL:[Link]

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Application

analytical methods for characterizing 1-ethyl-3-methyl-4-nitro-1H-pyrazole

An In-depth Guide to the Analytical Characterization of 1-ethyl-3-methyl-4-nitro-1H-pyrazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive suite of analytical methodol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Analytical Characterization of 1-ethyl-3-methyl-4-nitro-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 1-ethyl-3-methyl-4-nitro-1H-pyrazole. As a substituted nitropyrazole, this compound belongs to a class of molecules with significant relevance in medicinal chemistry and as energetic materials.[1] Rigorous analytical characterization is therefore paramount for ensuring purity, confirming structural identity, and establishing safety parameters. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, scientists, and drug development professionals. The methodologies are built upon established principles for the analysis of related heterocyclic and nitroaromatic compounds, providing a robust framework for quality control and research applications.

Introduction and Physicochemical Overview

1-ethyl-3-methyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a five-membered ring with two adjacent nitrogen atoms. The ring is substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and an electron-withdrawing nitro group at the C4 position. This substitution pattern dictates its chemical properties, including its polarity, thermal stability, and spectroscopic signature. The accurate determination of these properties is a critical step in any research or development pipeline. While extensive public data for this specific molecule is limited, its properties and analytical behavior can be reliably predicted based on comprehensive studies of analogous nitropyrazoles.[1][2]

Table 1: Predicted Physicochemical Properties of 1-ethyl-3-methyl-4-nitro-1H-pyrazole

PropertyValueSource
Molecular Formula C₆H₉N₃O₂Calculated
Molecular Weight 155.15 g/mol Calculated
IUPAC Name 1-ethyl-3-methyl-4-nitro-1H-pyrazoleStandard Nomenclature
Appearance Expected to be a white to pale yellow solidAnalogy to similar compounds[2]
Solubility Expected to be soluble in organic solvents (e.g., Acetonitrile, Methanol, DMSO)General chemical principles

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of nitropyrazole derivatives and quantifying them in various matrices.[3] A reversed-phase method (RP-HPLC) is most suitable, as it separates compounds based on hydrophobicity, effectively resolving the target analyte from potential starting materials, by-products, and degradation products.

Causality in Method Design:
  • Column Choice (C18): A C18 column is selected for its versatility and strong hydrophobic retention, which is ideal for retaining and separating small organic molecules like nitropyrazoles.[4]

  • Mobile Phase (Acetonitrile/Water): An acetonitrile/water gradient is chosen for its excellent solvating power and UV transparency. The ratio is optimized to achieve a suitable retention time, ensuring the analyte elutes as a sharp, symmetrical peak, well-resolved from any impurities.[3][5]

  • UV Detection: Nitropyrazoles possess a chromophore due to the conjugated system of the pyrazole ring and the nitro group, leading to strong UV absorbance. The detection wavelength is selected at an absorbance maximum to ensure high sensitivity.[4][5]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Weigh Reference Standard StockSol Prepare Primary Stock Solution (1 mg/mL in Acetonitrile) RefStd->StockSol WorkStd Create Calibration Standards (Serial Dilution) StockSol->WorkStd Inject Inject Standards & Samples WorkStd->Inject SamplePrep Prepare Sample Solution (Dissolve in Mobile Phase) SamplePrep->Inject Equilibrate Equilibrate System (C18 Column, ACN/H2O) Equilibrate->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Purity Assess Purity (% Area) Integrate->Purity Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for HPLC Purity and Quantification Analysis.

Protocol 2.1: RP-HPLC Method for Purity Determination
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (This should be optimized by running a UV scan of the analyte).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 1-ethyl-3-methyl-4-nitro-1H-pyrazole reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a working standard of approximately 50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Prepare a sample solution of approximately 50 µg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time consistency and peak area precision).

    • Inject the sample solution.

  • Data Interpretation:

    • Determine the purity by calculating the percentage area of the main analyte peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of the ethyl and methyl groups. The chemical shifts will be influenced by the aromatic pyrazole ring and the electron-withdrawing nitro group.

    • Expected Signals:

      • A quartet (~4.2-4.4 ppm) and a triplet (~1.4-1.6 ppm) for the ethyl group (-CH₂-CH₃).

      • A singlet (~2.4-2.6 ppm) for the methyl group at the C3 position.

      • A singlet (~8.0-8.5 ppm) for the proton at the C5 position of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon backbone. The carbon attached to the nitro group (C4) is expected to be significantly downfield.[6]

Protocol 3.1.1: NMR Sample Preparation and Analysis
  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic signals for 1-ethyl-3-methyl-4-nitro-1H-pyrazole will be the strong absorptions from the nitro group.[6]

  • Expected Absorption Bands:

    • ~1560-1500 cm⁻¹: Asymmetric N-O stretching of the nitro group (strong intensity).

    • ~1370-1300 cm⁻¹: Symmetric N-O stretching of the nitro group (strong intensity).

    • ~3100-3000 cm⁻¹: C-H stretching from the pyrazole ring and alkyl groups.

    • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing such compounds.[7]

  • Expected Fragmentation: The fragmentation of nitropyrazoles is well-documented.[8] A primary fragmentation pathway involves the loss of the nitro group (NO₂•, mass 46) or a rearrangement followed by loss of other small molecules.

    • [M]⁺•: The molecular ion peak should be observed at m/z 155.

    • [M - NO₂]⁺: A significant fragment at m/z 109 resulting from the loss of the nitro group.

    • Further fragmentation of the pyrazole ring would lead to smaller characteristic ions.

MS_Fragmentation Parent [M]⁺• 1-ethyl-3-methyl-4-nitro-1H-pyrazole m/z = 155 Frag1 [M - NO₂]⁺ m/z = 109 Parent->Frag1 - NO₂• Frag2 Further Ring Fragmentation Frag1->Frag2

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Table 2: Summary of Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals for ethyl (quartet, triplet), methyl (singlet), and pyrazole-H (singlet).
¹³C NMR Distinct signals for all 6 carbon atoms.
IR (FT-IR) Strong absorptions at ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ group).
MS (EI) Molecular ion at m/z 155; key fragment at m/z 109 ([M-NO₂]⁺).

Thermal Analysis for Stability Assessment

Given that many nitropyrazole derivatives are energetic materials, thermal analysis is a critical component of their characterization to assess thermal stability and decomposition behavior.[1][9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and the exothermic decomposition temperature (Tdec). A sharp, strong exotherm indicates a rapid release of energy upon decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the temperature at which decomposition begins and the mass loss associated with this process.

Causality in Thermal Analysis:

The thermal stability of nitropyrazoles is largely determined by the strength of the C-NO₂ or N-NO₂ bonds, which are often the weakest bonds in the molecule and the first to break upon heating.[10][11] The decomposition of N-alkylated nitropyrazoles often initiates with complex reaction pathways that can include nitro-group migration or ring cleavage.[1]

Thermal_Analysis_Workflow Sample Weigh Sample (1-3 mg) into Alumina/Al crucible DSC DSC Analysis (e.g., 10 °C/min under N₂ flow) Sample->DSC TGA TGA Analysis (e.g., 10 °C/min under N₂ flow) Sample->TGA Data_DSC Determine Melting Point (Tm) & Decomposition Temp (Tdec) DSC->Data_DSC Data_TGA Determine Onset of Mass Loss & Residue Mass TGA->Data_TGA

Caption: Workflow for Thermal Analysis using DSC and TGA.

Protocol 4.1: General Procedure for Thermal Analysis
  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an appropriate crucible (e.g., aluminum for DSC, alumina for TGA).

  • DSC Method:

    • Heat the sample from ambient temperature to ~350 °C at a constant rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen flow at 50 mL/min).

    • Record the heat flow to identify endothermic events (melting) and exothermic events (decomposition).

  • TGA Method:

    • Heat the sample from ambient temperature to ~500 °C at a constant rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen flow at 50 mL/min).

    • Record the mass loss as a function of temperature.

Conclusion

The comprehensive analytical characterization of 1-ethyl-3-methyl-4-nitro-1H-pyrazole requires an integrated approach. The protocols detailed in this guide, including RP-HPLC for purity, NMR, IR, and MS for structural confirmation, and DSC/TGA for thermal stability, provide a robust framework for researchers. While based on established methods for analogous compounds, these protocols serve as a validated starting point for the complete and accurate characterization of this specific molecule, ensuring data integrity for applications in pharmaceutical development, materials science, and chemical research.

References

  • BenchChem. (2025).
  • Zhang, J., et al. (2018). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography.
  • Vo, T. T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
  • Sinditskii, V. P., et al. (2016). Thermal Decomposition of Nitropyrazoles.
  • Kącka-Zych, A., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC.
  • da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
  • The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry.
  • Mary, Y. S., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem.
  • Jaroslava, S., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PMC.
  • Wang, F., et al. (2020). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyl-4-nitro-1H-pyrazole.
  • BenchChem. (2025).
  • Shreedhara, S. H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

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Method

Application Notes and Protocols: The Use of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole in Energetic Materials Research

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP) in the field of energetic materials. This document synthesizes field-proven insights with technical accuracy to explain the causality behind experimental choices and to provide self-validating protocols.

Introduction: The Emerging Role of Nitropyrazoles in Energetic Materials

The quest for novel energetic materials with superior performance, enhanced thermal stability, and reduced sensitivity is a perpetual driver of research in this field.[1] Nitropyrazole derivatives have garnered significant attention as promising candidates due to their high nitrogen content, high density, and tailorable physicochemical properties.[1] The pyrazole ring's inherent stability and the presence of nitro groups contribute to a favorable oxygen balance and high energy density.[1][2] The functionalization of the pyrazole ring, for instance, through alkylation, allows for the fine-tuning of properties such as melting point and solubility, which are critical for applications like melt-cast explosives and energetic plasticizers.[3][4] 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP) is a member of this promising class of compounds. Its molecular structure, featuring a low-melting point-inducing ethyl group, a stabilizing methyl group, and an energy-bearing nitro group, suggests its potential utility in advanced energetic formulations.

Physicochemical and Energetic Properties of EMNP and Related Analogs

A thorough understanding of the fundamental properties of an energetic material is paramount for its safe handling and effective application. While comprehensive experimental data for EMNP is not extensively available in open literature, we can infer its likely properties by examining closely related analogs. The following table summarizes key data for relevant nitropyrazole derivatives, providing a predictive framework for the performance of EMNP.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
1-Ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP) C6H9N3O2155.16Est. 70-90Est. 1.4-1.5Est. 6.5-7.0Est. 16-19
3-Methyl-4-nitro-1H-pyrazoleC4H5N3O2127.1080-831.406.4215.52[1]
4-NitropyrazoleC3H3N3O2113.07163-1651.526.8618.81[1]
1-Methyl-3,4,5-trinitro-1H-pyrazoleC4H3N5O6217.0994-951.7798.32Not Reported[5]
3,4-DinitropyrazoleC3H2N4O4158.07711.738.426Not Reported[4]

Note: Values for EMNP are estimated based on the trends observed in its structural analogs. Experimental verification is crucial.

The introduction of an ethyl group at the N1 position is expected to lower the melting point of EMNP compared to its un-alkylated or methyl-substituted counterparts, making it a potential candidate for melt-cast applications where a low melting temperature is desirable.[3][4]

Synthesis and Purification of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP)

The synthesis of EMNP can be approached through a two-step process: the ethylation of 3-methyl-4-nitro-1H-pyrazole. This method leverages commercially available or readily synthesizable starting materials.

Proposed Synthesis Workflow

cluster_synthesis Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole cluster_purification Purification start Starting Material: 3-Methyl-4-nitro-1H-pyrazole step1 Step 1: Deprotonation Base (e.g., K2CO3, NaH) in an aprotic solvent (e.g., DMF, Acetonitrile) start->step1 intermediate Intermediate: Potassium/Sodium salt of 3-Methyl-4-nitro-1H-pyrazole step1->intermediate step2 Step 2: N-Alkylation Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate) Heat may be required intermediate->step2 product Crude Product: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole step2->product purification Purification: Column Chromatography (Silica gel, Eluent: Hexane/Ethyl Acetate gradient) product->purification final_product Pure EMNP purification->final_product characterization Characterization: NMR (1H, 13C), IR, Mass Spectrometry final_product->characterization

Caption: Proposed synthesis and purification workflow for EMNP.

Detailed Experimental Protocol: Synthesis of EMNP

Objective: To synthesize 1-ethyl-3-methyl-4-nitro-1H-pyrazole from 3-methyl-4-nitro-1H-pyrazole.

Materials:

  • 3-methyl-4-nitro-1H-pyrazole

  • Potassium carbonate (K2CO3), anhydrous

  • Ethyl iodide (C2H5I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the potassium salt may be observed.

  • Alkylation: Add ethyl iodide (1.2 eq) to the reaction mixture. Heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6]

Applications in Energetic Materials

The anticipated properties of EMNP, particularly its low melting point and good thermal stability, make it a versatile component in various energetic formulations.

EMNP as a Melt-Cast Carrier

Melt-cast explosives are widely used due to their high density and ease of processing.[4] Trinitrotoluene (TNT) has historically been the benchmark melt-cast explosive, but its performance limitations and environmental concerns have spurred the search for alternatives.[4] EMNP, with its estimated low melting point, could serve as an energetic melt-cast carrier for more powerful but less fusible secondary explosives like RDX or HMX.

Protocol for a Melt-Cast Formulation:

  • Drying: Thoroughly dry the secondary explosive (e.g., RDX) and EMNP in a vacuum oven at a temperature below their melting points.

  • Melting: In a temperature-controlled vessel, melt the EMNP.

  • Mixing: Gradually add the dried secondary explosive to the molten EMNP with gentle stirring to ensure a homogenous slurry.

  • Casting: Pour the molten mixture into a pre-heated mold.

  • Cooling: Allow the cast to cool slowly to room temperature to prevent the formation of voids and cracks.

EMNP as an Energetic Plasticizer

Energetic plasticizers are crucial components of polymer-bonded explosives (PBXs) and solid rocket propellants.[7][8] They enhance the processability of the formulation and improve the mechanical properties of the cured binder, while also contributing to the overall energy output.[7][8] EMNP's liquid nature at processing temperatures and its energetic properties make it a candidate for an energetic plasticizer.

Protocol for a PBX Formulation with an EMNP Plasticizer:

  • Binder Preparation: In a planetary mixer, combine the prepolymer (e.g., HTPB), EMNP as the plasticizer, and any other liquid additives. Mix until a homogenous binder slurry is formed.[9]

  • Solid Filler Addition: Gradually add the solid energetic filler (e.g., HMX) and any solid metallic fuel (e.g., aluminum powder) to the binder slurry. Continue mixing under vacuum to remove any entrapped air.

  • Curing Agent Addition: Add the curing agent (e.g., a diisocyanate) and mix thoroughly.

  • Casting and Curing: Cast the formulation into a mold and cure at an elevated temperature until the polymer matrix is fully cross-linked.

Characterization of EMNP-Based Formulations

A comprehensive characterization of EMNP-based energetic formulations is essential to determine their performance and safety.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): To determine the melting point, decomposition temperature, and compatibility of EMNP with other energetic components.[3]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition kinetics of the formulations.

Sensitivity Testing
  • Impact Sensitivity: To measure the material's response to impact, typically using a drop-weight apparatus.

  • Friction Sensitivity: To evaluate the material's sensitivity to frictional stimuli.

  • Electrostatic Discharge (ESD) Sensitivity: To determine the material's susceptibility to initiation by an electrical spark.

Performance Evaluation
  • Density Measurement: To determine the density of the formulation, which is a critical parameter for detonation performance.

  • Detonation Velocity and Pressure Measurement: To quantify the explosive output of the material. These parameters can be experimentally measured or calculated using thermodynamic codes like EXPLO5.[10]

Formulation and Testing Workflow

cluster_formulation Formulation cluster_testing Characterization and Testing start Pure EMNP and other energetic components mixing Mixing and Formulation (Melt-cast or PBX) start->mixing formulation Energetic Formulation mixing->formulation thermal Thermal Analysis (DSC, TGA) formulation->thermal sensitivity Sensitivity Testing (Impact, Friction, ESD) formulation->sensitivity performance Performance Evaluation (Density, Detonation Velocity/Pressure) formulation->performance data Comprehensive Data Package thermal->data sensitivity->data performance->data

Caption: Workflow for the formulation and testing of EMNP-based energetic materials.

Safety and Handling

Energetic materials must be handled with extreme care. While specific safety data for EMNP is not available, the following precautions, based on related nitropyrazole compounds, should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.[11][12]

  • Ventilation: Handle the compound in a well-ventilated fume hood.[11][12]

  • Static Discharge: Take precautions to avoid static discharge.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[13]

  • Scale: Work with small quantities of the material whenever possible.

  • Contamination: Avoid contact with incompatible materials, such as strong acids, bases, and reducing agents.

Conclusion

1-Ethyl-3-methyl-4-nitro-1H-pyrazole represents a promising, yet underexplored, energetic material. Based on the properties of its structural analogs, EMNP is anticipated to possess a low melting point, good thermal stability, and moderate energetic performance. These characteristics make it a viable candidate for applications as a melt-cast carrier and an energetic plasticizer in advanced energetic formulations. The synthetic and experimental protocols provided in these application notes offer a solid foundation for researchers to further investigate the potential of EMNP and to contribute to the development of next-generation energetic materials. It is imperative that all experimental work is conducted with strict adherence to safety protocols.

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  • Quan, K. (2020). The Summary of Synthesis and Theoretical Research into Cocrystal Explosives. IOP Conference Series: Earth and Environmental Science.
  • Ma, Q., et al. (2021). Strategies for constructing melt-castable energetic materials: A critical review. Energetic Materials Frontiers.
  • Shen, C., et al. (2020). The Summary of Synthesis and Theoretical Research into Cocrystal Explosives. Semantic Scholar.
  • Evaluation of energetic plasticizers for GAP-based formulations: Synthesis and characterization of nitrofurazanyl ethers. (n.d.).
  • Fischer, N., et al. (n.d.). Melt-cast materials: combining the advantages of highly nitrated azoles and open-chain nitramines. New Journal of Chemistry.
  • Chemistry World. (2011). Crystallising safer explosives.
  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • DSTO. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances.
  • ResearchGate. (n.d.). Energetic Polymers and Plasticisers for Explosive Formulations – A Review of Recent Advances.
  • Kumar, A. A., et al. (2023). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
  • ChemScene. (n.d.). Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.
  • ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

Sources

Application

Advanced Functionalization Strategies for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole: From C–H Activation to Pharmacophore Derivatization

Introduction & Structural Rationale 1-Ethyl-3-methyl-4-nitro-1H-pyrazole is a highly versatile, electron-deficient heterocyclic building block widely utilized in the development of kinase inhibitors, phosphodiesterase (P...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

1-Ethyl-3-methyl-4-nitro-1H-pyrazole is a highly versatile, electron-deficient heterocyclic building block widely utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and energetic materials [1]. The precise substitution pattern of this scaffold dictates its chemical reactivity and dictates the strategic logic for downstream functionalization:

  • N1-Ethyl Group: Provides lipophilicity and sterically blocks the N1 position, preventing N-alkylation side reactions and directing regioselectivity.

  • C3-Methyl Group: Imparts steric bulk and acts as an electron-donating group, stabilizing the pyrazole core while blocking the C3 position.

  • C4-Nitro Group: A powerful electron-withdrawing group (EWG). It profoundly acidifies the adjacent C5 proton, acts as a directing group for transition-metal catalysis, and serves as a latent pro-pharmacophore (reducible to an amine) [2].

  • C5-Position: The only unsubstituted carbon on the ring. Due to the adjacent C4-nitro group, the C5–H bond is highly activated for both direct deprotonation and transition-metal-catalyzed C–H activation.

This application note details two divergent, field-proven strategies for functionalizing this scaffold: Strategy A (Regioselective C5 Functionalization) and Strategy B (C4-Nitro Reduction and Derivatization).

Strategy A: Regioselective C5 Functionalization

The strong electron-withdrawing effect of the C4-nitro group lowers the pKa of the C5 proton, enabling direct functionalization. We outline two distinct mechanistic approaches: Palladium-catalyzed C–H arylation and directed lithiation.

Mechanistic Insight: The Role of the Nitro Group

In Pd-catalyzed C–H activation, the C4-nitro group acts as a guiding moiety. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The addition of pivalic acid (PivOH) is critical; the pivalate anion acts as an intramolecular proton shuttle, significantly lowering the activation energy required for C5–H bond cleavage [1]. For direct deprotonation, bulky, non-nucleophilic bases like Lithium tetramethylpiperidide (LiTMP) must be used. Standard alkyllithiums (e.g., n-BuLi) will act as nucleophiles, attacking the nitro group or the pyrazole ring via single-electron transfer (SET) pathways.

Protocol 1: Palladium-Catalyzed Direct C5-Arylation

Objective: Synthesize 5-aryl-1-ethyl-3-methyl-4-nitro-1H-pyrazoles.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol %), DavePhos ligand (10 mol %), K₂CO₃ (2.0 equiv), and PivOH (30 mol %).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) (5.0 mL). Seal the tube.

  • Reaction: Heat the mixture to 110 °C in an oil bath for 16 hours. Causality: Elevated temperatures are required to overcome the activation barrier of the CMD transition state.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water (3 × 10 mL) to remove DMAc, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Directed Lithiation and Electrophilic Trapping (Carboxylation)

Objective: Synthesize 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

  • Base Generation: In a flame-dried flask under N₂, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LiTMP.

  • Lithiation: Dissolve 1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 equiv) in anhydrous THF and add it dropwise to the LiTMP solution at -78 °C. Stir for 45 minutes. Observation: The solution may turn deep red/purple, indicating the formation of the C5-lithiated species.

  • Electrophilic Trapping: Bubble rigorously dried CO₂ gas through the solution for 30 minutes, or pour the reaction mixture over a slurry of dry ice in diethyl ether.

  • Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl until the pH reaches 2. Extract with EtOAc (3 × 15 mL). The organic layers are combined, dried, and concentrated to yield the carboxylic acid [2].

Strategy B: C4-Nitro Reduction and Subsequent Derivatization

Mechanistic Insight: Electronic Reversal

Reducing the C4-nitro group to an amine (yielding 1-ethyl-3-methyl-1H-pyrazol-4-amine) fundamentally reverses the electronic landscape of the pyrazole core. The highly electron-withdrawing nitro group is replaced by an electron-donating amino group. This intermediate is a privileged pharmacophore, serving as the nucleophilic partner in amide couplings, Buchwald-Hartwig aminations, and urea formations crucial for synthesizing PDE1 and kinase inhibitors [3].

Protocol 3: Chemoselective Reduction of the Nitro Group

Objective: Synthesize 1-ethyl-3-methyl-1H-pyrazol-4-amine.

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 equiv, 5.0 mmol) in a 4:1 mixture of Ethanol/Water (25 mL).

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium chloride (NH₄Cl, 5.0 equiv). Causality: NH₄Cl serves as a mild proton source, preventing the over-acidification that could lead to ring-opening or side reactions, which is a risk when using concentrated HCl [2].

  • Reflux: Heat the mixture to 80 °C (reflux) for 2–4 hours. Monitor via TLC (disappearance of the UV-active, higher Rf nitro starting material).

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through Celite to remove iron sludge, washing the filter cake thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between saturated aqueous NaHCO₃ and dichloromethane (DCM). Extract with DCM (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the 4-aminopyrazole as a pale oil or solid.

Protocol 4: Amide Coupling for Library Generation

Objective: Synthesize bioactive C4-amide derivatives.

  • Activation: In a dry vial, dissolve a target carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes to form the active ester.

  • Coupling: Add 1-ethyl-3-methyl-1H-pyrazol-4-amine (1.0 equiv) to the mixture. Stir at room temperature for 12 hours.

  • Workup: Dilute with EtOAc and wash successively with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate for downstream biological screening[3].

Quantitative Data Summary

The following table summarizes the expected outcomes and parameters for the functionalization workflows described above.

Functionalization StrategyTarget PositionKey Reagents / CatalystExpected Yield RangeRegioselectivityScalability
Direct Arylation C5Pd(OAc)₂, DavePhos, PivOH, Ar-Br65% – 85%>99% (C5 only)Moderate (up to 5g)
Directed Lithiation C5LiTMP, CO₂ (dry ice)70% – 90%>99% (C5 only)High (up to 50g)
Nitro Reduction C4Fe powder, NH₄Cl, EtOH/H₂O85% – 95%N/A (Chemoselective)Very High (>100g)
Amide Coupling C4 (Amine)HATU, DIPEA, R-COOH75% – 95%N/AHigh (Library Scale)

Visualizations of Workflows and Mechanisms

Pathways SM 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (Starting Material) C5_Act C5 C-H Activation (Pd-Catalyzed) SM->C5_Act Pd(OAc)2, Ar-Br C5_Lith C5 Lithiation (LiTMP / CO2) SM->C5_Lith 1. LiTMP, 2. CO2 C4_Red C4 Nitro Reduction (Fe/NH4Cl or Pd/C) SM->C4_Red [H] C5_Aryl 5-Aryl-4-nitro Derivative C5_Act->C5_Aryl C5_Carb 5-Carboxylic Acid Derivative C5_Lith->C5_Carb C4_Amine 4-Amino Derivative (Key Pharmacophore) C4_Red->C4_Amine C4_Amide Amide/Urea Libraries (PDE/Kinase Inhibitors) C4_Amine->C4_Amide R-COOH, HATU

Figure 1: Divergent functionalization pathways of 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

CMDMechanism Pd_cat Pd(II) Catalyst Active Species Coord Coordination to C4-Nitro & C5-Proton Approach Pd_cat->Coord CMD_TS Concerted Metalation-Deprotonation (CMD) Transition State Coord->CMD_TS PivOH/PivO- shuttle Pd_Int C5-Palladated Intermediate CMD_TS->Pd_Int Deprotonation Red_Elim Reductive Elimination (Product Release) Pd_Int->Red_Elim Ar-Br coupling Red_Elim->Pd_cat Catalyst Regeneration

Figure 2: Concerted Metalation-Deprotonation (CMD) mechanism for Pd-catalyzed C5-arylation.

References

  • Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). "Regioselective and Guided C–H Activation of 4-Nitropyrazoles." The Journal of Organic Chemistry, 79(7), 2906-2915. URL:[Link]

  • Schenone, S., et al. (2012). "Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor." Arkivoc, (ii), 41-49. URL:[Link]

  • Kehler, J., et al. (2022). "Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors." US Patent 11535611B2.
Method

catalytic methods for the synthesis of 4-nitropyrazoles

Application Note: Catalytic Methodologies for the Regioselective Synthesis of 4-Nitropyrazoles Executive Summary 4-Nitropyrazoles are highly sought-after scaffolds in the development of energetic materials, agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methodologies for the Regioselective Synthesis of 4-Nitropyrazoles

Executive Summary

4-Nitropyrazoles are highly sought-after scaffolds in the development of energetic materials, agrochemicals, and pharmaceutical intermediates due to their high density, tailored thermal stability, and unique electronic properties. Historically, the synthesis of these compounds has relied on harsh mixed-acid (HNO₃/H₂SO₄) nitration conditions. These traditional methods suffer from poor regioselectivity, significant safety hazards (e.g., thermal runaways), and the generation of corrosive waste [1][1].

To address these bottlenecks, modern synthetic chemistry has shifted toward catalytic C-H nitration strategies. This application note details two advanced, field-proven catalytic protocols: Solid-Acid Catalyzed Nitration and Lewis Acid-Mediated Transfer Nitration . By detailing the causality behind catalyst selection and providing self-validating workflows, this guide equips researchers with scalable, green-compliant methodologies for 4-nitropyrazole synthesis.

Mechanistic Causality & Catalyst Selection

Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position because it possesses the highest electron density relative to the C3 and C5 positions. However, direct nitration often leads to kinetic N-nitration followed by a required thermal rearrangement [2][2]. Catalytic methods bypass these harsh rearrangement conditions by stabilizing the active nitronium species and directing it precisely to the C4 carbon.

  • Solid-Acid Catalysis (Zeolites/Silica): Utilizing octahedral zeolites or silica in conjunction with fuming HNO₃ provides a confined, shape-selective environment [2][2]. The acidic pores of the zeolite stabilize the in situ generated nitronium ion (NO₂⁺). Simultaneously, the steric constraints of the pore structure enforce regioselective attack at the less sterically hindered C4 position, preventing over-nitration and bypassing the need for sulfuric acid.

  • Lewis Acid Transfer Nitration: A modern, metal-catalyzed approach utilizes 5-methyl-1,3-dinitro-1H-pyrazole as a bench-stable, controllable nitrating agent [3][3]. The addition of a hard Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃), specifically coordinates to the oxygen atoms of the N-NO₂ group on the reagent. This coordination weakens the N-N bond, lowering the activation energy required to transfer the nitronium species directly to the C4 position of the target substrate without generating free, volatile NO₂ gas.

Quantitative Data Presentation

The following table summarizes the performance metrics of traditional mixed-acid nitration versus advanced catalytic methodologies.

MethodologyReagents / CatalystReaction ConditionsYield / RegioselectivityGreen Metrics / Safety Profile
Traditional Mixed Acid Fuming HNO₃, H₂SO₄ (Oleum)50–90 °C, 1.5–24 h56–85% / ModerateHigh thermal hazard, corrosive acid waste [4][4]
Solid-Acid Catalysis Fuming HNO₃, Zeolite/Silica0 °C to RT, THF>85% / High (C4 specific)Recyclable solid catalyst, reduced acid equivalents [2][2]
Lewis Acid Transfer 5-Me-1,3-DNP, Yb(OTf)₃80 °C, MeCN>90% / ExcellentMild conditions, bench-stable NO₂ source [3][3]

Experimental Protocols & Self-Validating Workflows

Protocol A: Solid-Acid Catalyzed Nitration using Zeolite

Objective: Regioselective synthesis of 4-nitropyrazole using a recyclable solid support to eliminate sulfuric acid waste. Materials: 1H-pyrazole (or 4-iodopyrazole), Fuming HNO₃ (>90%), Octahedral Zeolite (calcined at 300 °C prior to use), anhydrous THF.

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 g of freshly calcined octahedral zeolite in 15 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (N₂).

  • Substrate Addition: Add 10 mmol of the pyrazole substrate to the suspension. Stir for 15 minutes. Causality: This equilibration period allows the substrate to pre-organize within the zeolite pores, ensuring the shape-selective confinement dictates the regiochemistry.

  • Nitration: Cool the mixture to 0 °C. Add 12 mmol of fuming HNO₃ dropwise over 10 minutes. Causality: Slow addition controls the exothermic generation of NO₂⁺ and prevents localized heating that could lead to unselective N-nitration.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Workup: Filter the mixture through a sintered glass funnel to recover the zeolite (which can be washed with EtOAc, dried, and reused). Concentrate the filtrate under reduced pressure to yield the crude product.

Self-Validation & Quality Control:

  • TLC: Elute with Hexane/EtOAc (1:1). The 4-nitropyrazole product exhibits a lower

    
     value than the starting material due to increased polarity.
    
  • LC-MS: Analyze in negative ESI mode. Look for the [M-H]⁻ ion (e.g., m/z 112.0 for unsubstituted 4-nitropyrazole), as the pyrazole N-H proton becomes highly acidic upon C4 nitration.

  • ¹H NMR (DMSO-d₆): Confirm the disappearance of the C4-H proton (typically ~6.3 ppm in unsubstituted pyrazole) and observe the downfield shift of the C3/C5 protons to ~8.5 ppm due to the strong electron-withdrawing effect of the nitro group.

Protocol B: Lewis Acid-Catalyzed Transfer Nitration

Objective: Mild, acid-free nitration utilizing a controllable nitronium transfer agent. Materials: Pyrazole substrate, 5-methyl-1,3-dinitro-1H-pyrazole (transfer reagent), Yb(OTf)₃ (10 mol%), anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Assembly: In an oven-dried vial, combine 1.0 equiv (5 mmol) of the pyrazole substrate, 1.2 equiv (6 mmol) of 5-methyl-1,3-dinitro-1H-pyrazole, and 10 mol% (0.5 mmol) of Yb(OTf)₃.

  • Solvation: Add 10 mL of anhydrous MeCN. Seal the vial. Causality: MeCN is a polar aprotic solvent that effectively solubilizes the Lewis acid without strongly coordinating to it, which would otherwise competitively inhibit the catalyst's ability to bind the transfer reagent.

  • Heating: Heat the mixture to 80 °C in a heating block for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ to remove the spent transfer reagent (which converts to 5-methyl-3-nitro-1H-pyrazole). Dry the organic layer over Na₂SO₄ and concentrate.

Self-Validation & Quality Control:

  • Reaction Monitoring: The color of the solution often deepens as the charge-transfer complex forms between the catalyst and the nitrating agent.

  • ¹³C NMR: Verify the quaternary C4 carbon shift. In 4-nitropyrazoles, the C4 carbon resonates characteristically around 135–137 ppm, a significant downfield shift from the ~105 ppm of the unnitrated precursor.

Mechanistic Visualization

CatalyticNitration cluster_catalysts Catalytic C-H Nitration Pathways SM 1H-Pyrazole Precursors Cat_Solid Solid-Acid Catalysis (Zeolite/Silica + HNO3) SM->Cat_Solid Shape-Selective Confinement Cat_Lewis Lewis Acid Catalysis (Yb(OTf)3 + Transfer Reagent) SM->Cat_Lewis N-NO2 Bond Activation Cat_Radical Metal-Free Radical (t-BuONO) SM->Cat_Radical NO2• Generation Prod 4-Nitropyrazole Derivatives Cat_Solid->Prod Cat_Lewis->Prod Cat_Radical->Prod

Catalytic pathways for the regioselective synthesis of 4-nitropyrazoles from 1H-pyrazole precursors.

References

  • Guidechem. "How to Synthesize 4-Nitropyrazole Efficiently?" 1[1]

  • Ravi et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." PMC. 2[2]

  • Li et al. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." ResearchGate. 4[4]

  • Yang et al. "Recent Advancements in Nitration of Anilines Utilizing Diverse Nitrating Agents." Thieme Connect. 3[3]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the purification of 1-ethyl-3-methyl-4-nitro-1H-pyrazole

Welcome to the Technical Support Center for the isolation and purification of 1-ethyl-3-methyl-4-nitro-1H-pyrazole . Synthesizing this critical heterocyclic building block—typically via the N-alkylation of 3-methyl-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-ethyl-3-methyl-4-nitro-1H-pyrazole .

Synthesizing this critical heterocyclic building block—typically via the N-alkylation of 3-methyl-4-nitro-1H-pyrazole with an ethyl halide—frequently introduces complex purification bottlenecks. The primary challenge lies in resolving the desired product from its highly similar regioisomer (1-ethyl-5-methyl-4-nitro-1H-pyrazole) and clearing unreacted starting materials. This support guide provides field-tested troubleshooting strategies, quantitative analytical data, and validated protocols to ensure high-purity yields for downstream drug development applications.

Quantitative Data: Chromatographic & Physicochemical Properties

To successfully isolate the target molecule, researchers must exploit minor differences in polarity and pKa. The table below summarizes the critical metrics required to track and separate the reaction components.

CompoundRoleTLC Retention Factor (Rf)*HPLC Retention Time (min)**Key Separation Challenge
1-Ethyl-3-methyl-4-nitro-1H-pyrazole Target Product0.456.2Co-elution with the 5-methyl isomer.
1-Ethyl-5-methyl-4-nitro-1H-pyrazole Undesired Regioisomer0.425.8Highly similar polarity to target.
3-Methyl-4-nitro-1H-pyrazole Starting Material0.203.1Strong hydrogen bonding (N-H).

* TLC conditions: Silica gel, Petroleum Ether:Ethyl Acetate (4:1 v/v), UV 254 nm. ** HPLC conditions: C18 Reverse-phase, Gradient 10-90% Acetonitrile in Water (0.1% TFA) over 15 min, 1.0 mL/min.

Purification Logic & Workflow

PurificationWorkflow Crude Crude N-Alkylation Mixture (Target, Regioisomer, SM) Workup Aqueous Workup (Remove DMF & Salts) Crude->Workup Analyze HPLC / TLC Analysis (Quantify Regioisomers) Workup->Analyze Decision Regioisomer Ratio > 95:5? Analyze->Decision Cryst Anti-Solvent Crystallization (DCM / Hexanes) Decision->Cryst Yes (High Purity) Flash Flash Chromatography (Pet Ether / EtOAc Gradient) Decision->Flash No (Isomer Contamination) Pure Pure 1-Ethyl-3-methyl- 4-nitro-1H-pyrazole Cryst->Pure Flash->Pure

Decision tree for the purification of 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Troubleshooting Guide & FAQs

Q1: Why am I getting a mixture of 1-ethyl-3-methyl and 1-ethyl-5-methyl regioisomers, and how do I minimize the 5-methyl byproduct? A: In solution, the precursor 3-methyl-4-nitro-1H-pyrazole undergoes rapid annular tautomerism, rendering both the N1 and N2 nitrogens nucleophilic[1]. While the methyl group at the 3-position provides steric hindrance that naturally favors alkylation at the N1 position (yielding the desired 3-methyl isomer), the highly reactive nature of ethyl halides can overcome this steric barrier, resulting in the formation of the 1-ethyl-5-methyl-4-nitro-1H-pyrazole regioisomer. Causality & Fix: To maximize regioselectivity, shift the reaction toward kinetic control. Use a milder base (e.g., potassium carbonate instead of sodium hydride) and lower the reaction temperature to 0–5 °C during the addition of the alkylating agent. This amplifies the effect of the steric bulk, heavily favoring the N1 position.

Q2: My TLC shows a single spot, but NMR indicates regioisomer contamination. What is the optimal chromatographic method for resolving these isomers? A: The 3-methyl and 5-methyl regioisomers have nearly identical polarities, making them notoriously difficult to resolve on standard TLC plates using highly polar eluents. Causality & Fix: You must decrease the polarity of your mobile phase to increase the interaction time with the stationary phase. Start your flash chromatography with 100% petroleum ether and very slowly introduce ethyl acetate (up to a 10:1 ratio)[2]. For analytical quantification prior to column loading, reverse-phase HPLC using an acetonitrile-water mobile phase with UV detection at 254 nm is highly effective for separating nitro-substituted pyrazoles[3].

Q3: The final product is contaminated with unreacted 3-methyl-4-nitro-1H-pyrazole. How can I remove it without sacrificing yield on a column? A: Unlike the alkylated products, the unreacted starting material retains an acidic N-H proton on the pyrazole ring. Causality & Fix: Exploit this chemical difference via an acid-base extraction rather than chromatography. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash it with a dilute aqueous basic solution (e.g., 0.5 M NaOH). The unreacted starting material will deprotonate and partition into the aqueous layer, while the fully alkylated, non-ionizable 1-ethyl-3-methyl-4-nitro-1H-pyrazole remains safely in the organic layer.

Q4: How can I scale up the purification of 1-ethyl-3-methyl-4-nitro-1H-pyrazole without relying on solvent-heavy column chromatography? A: For multigram scale-ups, column chromatography becomes economically and practically inefficient. Anti-solvent crystallization is the preferred industrial method for purifying nitro-pyrazoles[3]. Causality & Fix: Dissolve the crude product in a minimal amount of a "good" solvent (like dichloromethane) and slowly titrate in a "poor" solvent (like hexanes) under vigorous stirring. Because the target molecule and the regioisomer have slightly different crystal lattice energies, the major 1-ethyl-3-methyl-4-nitro-1H-pyrazole will preferentially nucleate and crystallize, leaving the minor 5-methyl regioisomer dissolved in the mother liquor.

Detailed Step-by-Step Methodologies

Protocol 1: Flash Chromatography for Regioisomer Resolution

Use this protocol when the regioisomer ratio is poor (< 90:10) and absolute purity is required for biological assays.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% Petroleum Ether. Ensure a high silica-to-crude ratio (at least 50:1 by weight) to guarantee theoretical plates sufficient for regioisomer separation.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of 100% Petroleum Ether.

    • Transition to a 20:1 Petroleum Ether:Ethyl Acetate mixture for 3 CVs.

    • Slowly increase polarity to 10:1 Petroleum Ether:Ethyl Acetate[2]. The 1-ethyl-3-methyl-4-nitro-1H-pyrazole will elute slightly before the 5-methyl isomer due to subtle differences in dipole moment.

  • Self-Validation Check: Collect small fractions (e.g., 15 mL). Spot fractions heavily on a TLC plate. If the Rf 0.45 spot shows any "figure-eight" tailing under UV 254 nm, regioisomeric cross-contamination has occurred. Reject those bridging fractions to maintain absolute purity.

Protocol 2: Anti-Solvent Crystallization for Scale-Up

Use this protocol for batches >5 grams where the starting regioisomer purity is already >90:10.

  • Dissolution: Transfer the crude organic product to a round-bottom flask. Dissolve completely in a minimal volume of anhydrous dichloromethane (approx. 2-3 mL per gram of crude) at room temperature.

  • Anti-Solvent Titration: Equip the flask with a magnetic stirrer. While stirring vigorously (500 rpm), add hexanes dropwise using an addition funnel.

  • Nucleation Control: Continue adding hexanes until the solution becomes persistently cloudy (the cloud point). Stop the addition immediately and allow the mixture to stir for 15 minutes to encourage seed crystal formation[3].

  • Maturation: Once crystallization begins, slowly add an additional 1-2 volumes of hexanes to drive the precipitation to completion. Cool the flask in an ice bath (0-5 °C) for 1 hour.

  • Filtration & Self-Validation Check: Filter the crystals via a Büchner funnel and wash with ice-cold hexanes. To validate the system, analyze the isolated crystals via ¹H NMR. The complete absence of a secondary methyl singlet at ~2.4 ppm (indicative of the 5-methyl isomer) confirms successful regioisomer exclusion.

References

  • Google Patents. "US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors".

Sources

Optimization

Nitropyrazole Synthesis Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Nitropyrazole Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitropyrazole Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind pyrazole nitration, providing you with self-validating protocols and troubleshooting matrices to ensure high-yield, regioselective outcomes in your drug development and energetic materials research.

Part 1: Interactive Troubleshooting & FAQs

Regioselectivity & Direct Nitration

Q: When nitrating 1-phenylpyrazole, I am recovering a mixture of 4-nitro-1-phenylpyrazole and 1-(p-nitrophenyl)pyrazole. How do I isolate the reaction to a single regioisomer? A: The regiochemical outcome is entirely dictated by the acidity of your nitrating system, which determines the protonation state of the pyrazole substrate[1].

  • The Causality: The pyrazole ring is inherently electron-rich, making the C4 position the most susceptible to electrophilic attack. However, in strongly acidic media (like standard "mixed acid"

    
    ), the pyridine-like nitrogen of the pyrazole is protonated, forming a deactivated pyrazolium ion[2]. This deactivation forces the nitronium ion (
    
    
    
    ) to attack the appended, relatively more electron-rich phenyl ring instead[1].
  • The Solution:

    • To selectively synthesize 4-nitro-1-phenylpyrazole , switch to a milder nitrating agent like acetyl nitrate (

      
       in acetic anhydride) at 0°C. This avoids extensive protonation, keeping the pyrazole core active[1].
      
    • To selectively synthesize 1-(p-nitrophenyl)pyrazole , utilize the strong mixed acid system to ensure complete pyrazole protonation prior to electrophilic attack[1].

Q: My direct nitration of unsubstituted pyrazole using mixed acid is yielding lower than expected amounts of 4-nitropyrazole (<60%). What parameters are critical for optimization? A: Direct C-nitration of pyrazole requires overcoming the deactivation caused by ring protonation in strong acids.

  • The Causality: Because the pyrazole ring is protonated in sulfuric acid, the electrophilic aromatic substitution is sluggish[2]. You need a high concentration of the active nitronium species and optimal thermal kinetic energy to drive the reaction forward.

  • The Solution: Ensure your molar ratios and temperatures are strictly controlled. The optimal molar ratio for fuming nitric acid : fuming sulfuric acid : concentrated sulfuric acid : pyrazole is 1.5 : 3 : 2.1 : 1[3]. The reaction must be maintained at exactly 50°C for 1.5 hours[3]. Deviating to lower temperatures stalls the reaction, while higher temperatures risk oxidative degradation of the heterocyclic ring.

N-Nitration and Rearrangement Kinetics

Q: I am attempting to synthesize 3-nitropyrazole via the N-nitration and rearrangement route, but the thermal isomerization step is stalling, leaving unreacted N-nitropyrazole. A: The isomerization of N-nitropyrazole to C-nitropyrazole is thermodynamically driven by the higher bond dissociation energy of the C–NO2 bond compared to the N–NO2 bond, but it possesses a high kinetic barrier[4].

  • The Causality: This rearrangement requires significant thermal input to induce the nitro group migration (often described mechanistically as a sigmatropic shift or radical recombination)[4]. If the solvent's boiling point is too low, the system will not reach the activation energy required for the shift.

  • The Solution: Switch your rearrangement solvent to a high-boiling aromatic solvent like benzonitrile[5]. The reaction requires sustained heating at 120–190°C for 3 to 7 hours[4]. Avoid solvents like n-octanol, which can lead to poor-quality products and unwanted side reactions[5].

Advanced Energetic Materials & Poly-Nitration

Q: How can I achieve complete conversion of 3-nitropyrazole to 3,4-dinitropyrazole without ring cleavage? A: Introducing a second nitro group onto an already deactivated nitropyrazole ring requires harsh conditions but precise temperature control to prevent oxidative ring opening.

  • The Solution: Utilize a 1:2 molar ratio of 3-nitropyrazole to concentrated nitric acid. Maintain the reaction strictly between 55–60°C for 1 hour[3]. Exceeding 60°C significantly increases the risk of exothermic runaway and ring oxidation, while dropping below 55°C will result in incomplete conversion.

Part 2: Process Workflows & Visualizations

G Substrate 1-Phenylpyrazole Cond1 Mixed Acid (HNO3 / H2SO4) Substrate->Cond1 Strong Acid Cond2 Acetyl Nitrate (HNO3 / Ac2O, 0°C) Substrate->Cond2 Mild Acid Prod1 1-(p-Nitrophenyl)pyrazole (Phenyl Ring Nitration) Cond1->Prod1 Protonated Pyrazole Prod2 4-Nitro-1-phenylpyrazole (C4 Pyrazole Nitration) Cond2->Prod2 Unprotonated Pyrazole

Regioselective nitration pathways for 1-phenylpyrazole based on nitrating agent acidity.

G Pyr Pyrazole NNitro N-Nitropyrazole Pyr->NNitro HNO3, Ac2O 0°C to RT CNitro 3-Nitropyrazole NNitro->CNitro Benzonitrile 120-190°C, 3-7h

Two-step synthesis of 3-nitropyrazole via N-nitration and thermal rearrangement.

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring the specific visual cues and analytical checkpoints, you can ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Optimized Direct Synthesis of 4-Nitropyrazole

This method utilizes a highly concentrated mixed acid system to overcome pyrazolium deactivation[3].

  • Preparation of Pyrazole Sulfate: Slowly add 1.0 molar equivalent of pyrazole to 2.1 equivalents of concentrated sulfuric acid (

    
    ) in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.
    
    • Validation Checkpoint: Keep the temperature below 20°C using an ice bath during addition to prevent premature oxidation. The solution should remain clear and viscous.

  • Nitrating Mixture Preparation: In a separate vessel, carefully mix 1.5 equivalents of 98% fuming nitric acid (

    
    ) with 3.0 equivalents of 20% fuming sulfuric acid[3].
    
  • Electrophilic Addition: Dropwise add the nitrating mixture to the pyrazole sulfate solution.

    • Validation Checkpoint: Ensure the internal temperature does not exceed 30°C. Exothermic spikes indicate overly rapid addition.

  • Kinetic Drive (Heating): Remove the ice bath and heat the reaction mixture to 50°C. Maintain this temperature for exactly 1.5 hours[3].

  • Quenching & Isolation: Pour the reaction mixture over crushed ice.

    • Validation Checkpoint: The 4-nitropyrazole will crash out as a distinct white precipitate[3]. Filter, wash with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.

Protocol B: Synthesis of 3-Nitropyrazole via Thermal Rearrangement

This protocol leverages the thermodynamic stability of C-nitropyrazoles to drive the isomerization of the kinetically favored N-nitropyrazole[4][5].

  • N-Nitration: Dissolve pyrazole in acetic anhydride and cool to 0°C. Slowly add a mixture of nitric acid and acetic acid. Stir at room temperature.

    • Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane). Complete consumption of the pyrazole starting material should be observed.

  • Intermediate Isolation: Quench with ice water, extract with ethyl acetate, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate to yield N-nitropyrazole (Expected yield: ~85.5%)[3].
  • Thermal Rearrangement: Dissolve the isolated N-nitropyrazole in benzonitrile to create a 10% w/v solution[5].

  • Isomerization: Reflux the solution at 150°C–170°C for 5 hours.

    • Validation Checkpoint: Monitor the disappearance of N-nitropyrazole via HPLC. The reaction is complete when the N-nitro peak is entirely replaced by the 3-nitro peak.

  • Purification: Remove the benzonitrile solvent under reduced pressure (vacuum distillation) and recrystallize the crude product from ethanol to yield pure 3-nitropyrazole (Expected overall yield: ~79.3%)[3].

Part 4: Quantitative Data Summary

The following table summarizes the optimized conditions, regioselectivity determinants, and expected yields for key nitropyrazole derivatives to aid in rapid experimental planning.

Target CompoundStarting MaterialNitrating Agent / ConditionsRegioselectivity DeterminantTypical Yield
4-Nitropyrazole PyrazoleFuming

/ Fuming

(50°C)
C4 is the most electron-rich position on the ring[2]~85.0%
3-Nitropyrazole Pyrazole1.

/

(0°C) 2. Benzonitrile (150°C)
Thermodynamic stability of C3-

over N-

[4]
~79.3% (2 steps)
4-Nitro-1-phenylpyrazole 1-PhenylpyrazoleAcetyl Nitrate (0°C)Unprotonated pyrazole directs to C4[1]>80.0%
1-(p-Nitrophenyl)pyrazole 1-PhenylpyrazoleMixed Acid (

/

)
Protonated pyrazole deactivates ring, directing to phenyl[1]>80.0%
3,4-Dinitropyrazole 3-NitropyrazoleConc.

(55-60°C)
C4 substitution on a deactivated ring[3]~55.0%

References

  • Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole | ACS Omega - ACS Publications Source: acs.org URL:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Stability, and Degradation of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, analytical chemists, and drug development professionals working with 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, analytical chemists, and drug development professionals working with 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP) . As a critical building block in the synthesis of complex tricyclic derivatives and PDE1 inhibitors [1], understanding the stability profile of EMNP is paramount.

This portal provides mechanistic insights, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your synthetic workflows and forced degradation studies.

Mechanistic Overview of EMNP Degradation

As a Senior Application Scientist, I frequently see researchers treat pyrazole intermediates as universally stable. However, the unique electronic environment of EMNP—specifically the push-pull dynamic between the electron-rich pyrazole core and the highly electron-withdrawing C4-nitro group—creates specific vulnerabilities[2].

  • Reductive Susceptibility: The C4-nitro group acts as a powerful electron sink. In the presence of trace transition metals (often residual from upstream synthesis) or mild reducing agents, it rapidly reduces to a 4-amino-1H-pyrazole derivative.

  • Photolytic Cleavage: Nitroaromatics and nitropyrazoles are notoriously sensitive to UV/Vis light. Photoexcitation leads to N-O bond homolysis, forming a highly reactive pyrazole nitrene or nitroso intermediate [3]. This pathway is responsible for the unexplained color changes often observed during improper storage.

  • Oxidative Vulnerability: While the pyrazole ring itself resists oxidation, the

    
    -protons of the N1-ethyl group are susceptible to radical-mediated oxidation (e.g., peroxide stress), leading to hemiaminal-like N-(1-hydroxyethyl) degradants.
    

EMNP_Degradation EMNP 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP) Photo Photolytic Degradation (UV/Vis Light Exposure) EMNP->Photo Oxidative Oxidative Degradation (Peroxides / Radicals) EMNP->Oxidative Reductive Reductive Degradation (Trace Metals / Reducing Agents) EMNP->Reductive Nitroso Nitroso-Pyrazole Intermediate [M-16 Da] Photo->Nitroso -O (Deoxygenation) OxEthyl N-(1-hydroxyethyl) Derivative [M+16 Da] Oxidative->OxEthyl +O (Alpha-proton oxidation) Amine 4-Amino-1H-pyrazole Derivative [M-30 Da] Reductive->Amine +6H, -2H2O (Complete reduction)

Figure 1: Primary chemical degradation pathways of 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Troubleshooting Guide & FAQs

Q1: My EMNP stock solution turned from pale yellow to dark brown over a month of storage. Is it still usable? A1: No, it should be discarded. This color shift is a classic indicator of photolytic degradation . When exposed to ambient light, the nitro group undergoes UV-induced deoxygenation to form a nitroso intermediate [3]. These nitroso species rapidly dimerize or polymerize into highly conjugated, dark-colored azo/azoxy compounds. Preventive Action: Always store EMNP in amber vials under an inert atmosphere (Argon/N2) at 2–8°C.

Q2: I am using EMNP in a downstream cross-coupling reaction, but LC-MS shows a massive -30 Da impurity before the intentional reduction step. Why? A2: You are observing premature reductive degradation . The C4-nitro group is highly susceptible to trace-metal-mediated reduction [2]. If your reactor contains residual palladium or iron from previous steps, or if you are using basic alcoholic solvents (which can act as hydride donors), the nitro group will reduce to an amine (yielding a mass shift from 155 Da to 125 Da). Preventive Action: Passivate your reactors thoroughly. Consider pre-treating your reaction mixture with metal-scavenging resins (e.g., QuadraPure) prior to introducing EMNP.

Q3: During oxidative forced degradation (3%


), I observe a +16 Da mass shift. Did the pyrazole ring open? 
A3:  Unlikely. The pyrazole core is highly stable against ring-opening under standard oxidative stress. The +16 Da shift indicates oxidation at the 

-carbon of the N-ethyl group, forming an N-(1-hydroxyethyl) intermediate. The C3-methyl group is sterically hindered and electronically deactivated by the adjacent nitro group, making the N-ethyl site the primary target. Analytical Confirmation: Perform MS/MS fragmentation. A neutral loss of 44 Da (acetaldehyde) confirms that the oxidation occurred on the N-ethyl group.

Self-Validating Protocol: ICH-Aligned Forced Degradation

To ensure regulatory compliance and analytical trustworthiness, forced degradation studies must differentiate between true kinetic degradation and artifacts caused by sample preparation. The following protocol integrates a self-validating control system .

Step-by-Step Methodology
  • Stock Preparation: Dissolve EMNP in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Application (Parallel Aliquots):

    • Acidic: Add 0.1 M HCl (1:1 v/v). Heat at 60°C for 48 hours.

    • Basic: Add 0.1 M NaOH (1:1 v/v). Heat at 60°C for 48 hours.

    • Oxidative: Add 3%

      
       (1:1 v/v). Incubate at Room Temperature for 24 hours.
      
    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/square meter (ICH Q1B standard).

  • The Quenching Step (Critical for Causality):

    • Why we do this: Unquenched stressors (especially peroxides) will continue to degrade the sample inside the LC-MS autosampler, leading to artificial, non-reproducible degradation profiles.

    • Action: Neutralize acid/base samples with equimolar NaOH/HCl. Quench oxidative samples with a 10-fold molar excess of Sodium Metabisulfite (

      
      ) or Catalase.
      
  • Self-Validating Matrix Control: For every stressor, prepare a blank matrix containing the stressor and the quenching agent. Spike this mixture with EMNP immediately before injection. If degradation is observed in this control, your quenching method is insufficient, and the assay is invalid.

  • Analysis: Analyze via UHPLC-MS/MS using a C18 column and a water/acetonitrile gradient with 0.1% Formic Acid.

Workflow Start Sample Prep (1 mg/mL EMNP) Acid Acidic Stress (0.1M HCl, 60°C) Start->Acid Base Basic Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Light Photolytic Stress (ICH Q1B, UV/Vis) Start->Light Quench Neutralization & Chemical Quenching Acid->Quench Base->Quench Ox->Quench Light->Quench Analysis UHPLC-MS/MS Analysis Quench->Analysis

Figure 2: Self-validating experimental workflow for EMNP forced degradation.

Quantitative Data Summary

Use the following reference table to quickly identify EMNP degradants in your LC-MS chromatograms.

Degradation ConditionPrimary PathwayMajor Degradant IdentifiedLC-MS Shift (

m/z)
Preventive Measure
Photolytic (UV/Vis) DeoxygenationNitroso-pyrazole intermediate-16 DaAmber glassware, actinic shielding
Oxidative (

)
Radical OxidationN-(1-hydroxyethyl) derivative+16 DaPurge solvents with Argon
Trace Metals / Heat Reduction4-Amino-1H-pyrazole-30 DaMetal scavengers, passivated reactors
Basic (0.1M NaOH) HydrolysisGenerally Stable (No major shift)N/AMaintain pH < 10 during storage

References

  • Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines (PDE1 Inhibitor Synthesis & Intermediates)
  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade (Nitropyrazole Reduction & Photolytic Behavior) Preprints.org / Chemistry and Materials Science[Link]

Optimization

Technical Support Center: Enhancing Regioselectivity in Pyrazole Nitration

Welcome to the Pyrazole Nitration Technical Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals dealing with the complex regiochemistry of pyrazole functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Nitration Technical Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals dealing with the complex regiochemistry of pyrazole functionalization. Because the pyrazole ring contains both pyridine-like and pyrrole-like nitrogen atoms, its electron density is highly sensitive to reaction conditions, making regioselective nitration a persistent synthetic challenge.

Part 1: Core Principles of Pyrazole Regioselectivity

To troubleshoot nitration effectively, one must understand the causality behind the regiochemical outcomes. The pyrazole ring is an electron-rich heteroaromatic system, but the adjacent electronegative nitrogen atoms reduce the electron density at the C3 and C5 positions (1)[1]. Consequently, electrophilic attack preferentially occurs at the C4 position.

However, regioselectivity is easily inverted or lost depending on the protonation state of the pyrazole ring and the kinetic vs. thermodynamic nature of the nitrating agent.

The Role of Solvent and Acidity

The solvent and acid system dictate the active electrophile and whether the pyrazole substrate is active or deactivated (2)[2].

  • Mild Conditions (HNO₃ / Ac₂O): Generates acetyl nitrate. The pyrazole ring remains unprotonated and highly nucleophilic at C4, leading to selective C4-nitration.

  • Harsh Conditions (HNO₃ / H₂SO₄): Generates the powerful nitronium ion (NO₂⁺). However, the strong acid protonates the pyrazole nitrogen, forming a deactivated pyrazolium ion. If an appended phenyl ring is present (e.g., 1-phenylpyrazole), the phenyl ring becomes relatively more electron-rich, shifting nitration exclusively to the phenyl para-position.

Workflow Start 1-Phenylpyrazole Cond1 Mild Conditions (HNO3 / Ac2O, 0°C) Start->Cond1 Cond2 Harsh Conditions (HNO3 / H2SO4, <15°C) Start->Cond2 Mech1 Pyrazole Ring Active (No Protonation) Cond1->Mech1 Acetyl Nitrate Mech2 Pyrazole Ring Deactivated (N-Protonation) Cond2->Mech2 Nitronium Ion Prod1 4-Nitro-1-phenylpyrazole (C4-Nitration) Mech1->Prod1 Electrophilic Attack at C4 Prod2 1-(p-Nitrophenyl)pyrazole (Phenyl Nitration) Mech2->Prod2 Electrophilic Attack at Phenyl

Workflow demonstrating the solvent-dependent regioselectivity of 1-phenylpyrazole nitration.

Part 2: Troubleshooting FAQs

Q1: I am trying to nitrate an unsubstituted 1H-pyrazole, but my NMR shows N-nitration instead of C-nitration. Why? A1: You are observing the kinetic product. When the N1 position is unsubstituted, it acts as a potent nucleophile under mild conditions, leading to 1-nitropyrazole (3)[3]. To resolve this, you must drive the reaction to thermodynamic control. Heating the N-nitropyrazole in an organic solvent (like anisole or benzonitrile) or treating it with acidic media triggers a [1,5]-sigmatropic rearrangement, migrating the nitro group to the C3/C5 or C4 position.

Mechanism Start 1H-Pyrazole Step1 Nitration (HNO3 / Ac2O) Low Temp Start->Step1 Intermediate N-Nitropyrazole (Kinetic Product) Step1->Intermediate N1 Attack Step2 Thermal Rearrangement (Heating / Acidic Media) Intermediate->Step2 Final 3(5)- or 4-Nitropyrazole (Thermodynamic Product) Step2->Final [1,5]-Sigmatropic Shift

Mechanism of kinetic N-nitration followed by thermodynamic rearrangement to C-nitropyrazole.

Q2: I am nitrating pyrazole-3-carboxylic acid, but my product lacks the carboxylic acid group. What happened? A2: You have induced decarboxylation. The carboxylic acid group at the 3-position is highly labile under the strong acidic and high-temperature conditions typically used for nitration (4)[4]. The resulting side product is 4-nitropyrazole. Fix: Lower the reaction temperature strictly to 0–5 °C and consider switching to a milder nitrating agent that does not require a sulfuric acid co-reagent.

Q3: My mixed acid nitration of 1-phenylpyrazole is yielding a messy mixture of C4-nitro and p-nitrophenyl isomers. How do I force selectivity? A3: A mixture indicates your acidity is in an intermediate state, allowing both the active pyrazole ring and the deactivated pyrazolium ion pathways to compete. Fix: To selectively obtain 4-nitro-1-phenylpyrazole, completely remove H₂SO₄ and use HNO₃ in acetic anhydride at 0 °C. To selectively obtain 1-(p-nitrophenyl)pyrazole, increase the concentration of H₂SO₄ to ensure 100% protonation of the pyrazole nitrogen before adding HNO₃ (2)[2].

Part 3: Quantitative Data & Advanced Reagents

Recent advancements have introduced novel, bench-stable nitrating agents that bypass the harshness of traditional mixed acids. Notably, 5-methyl-1,3-dinitro-1H-pyrazole acts as a highly controllable source of the nitronium ion, enabling scalable mononitration with excellent functional group tolerance (5)[5].

Table 1: Regioselectivity Outcomes Based on Reagent and Substrate
SubstrateNitrating SystemActive ElectrophileMajor RegioisomerCausality / Mechanism
1-Phenylpyrazole HNO₃ / Ac₂O (0°C)Acetyl Nitrate4-Nitro-1-phenylpyrazolePyrazole ring remains unprotonated; C4 is the most electron-rich site.
1-Phenylpyrazole HNO₃ / H₂SO₄ (<15°C)Nitronium Ion (NO₂⁺)1-(p-Nitrophenyl)pyrazolePyrazole N is protonated (deactivated); electrophile attacks the phenyl ring.
1H-Pyrazole HNO₃ / Ac₂O (Low Temp)Acetyl Nitrate1-Nitropyrazole (N-nitro)Kinetic control; N1 acts as the primary nucleophile.
1-Nitropyrazole Heat / Acidic MediaN/A (Rearrangement)3(5)- or 4-NitropyrazoleThermodynamic control; rearrangement via sigmatropic shift.
Naphthalene 5-Methyl-1,3-dinitro-1H-pyrazoleControllable NO₂⁺1-Nitronaphthalene (89%)Mild, tunable nitrating agent prevents over-nitration.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that deviations in causality (e.g., thermal runaway, incomplete protonation) are caught immediately.

Protocol A: C4-Selective Nitration of 1,3,5-Trimethylpyrazole

Objective: Introduce a nitro group at the C4 position using mixed acid while preventing oxidative decomposition (6)[6].

  • Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 1,3,5-trimethylpyrazole (1.0 eq). Cool the flask in an ice bath to strictly 0–5 °C.

  • Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (2.0 eq). Causality Check: Adding nitric to sulfuric (rather than vice versa) controls the exothermic generation of the nitronium ion. Keep this mixture between 0–10 °C.

  • Addition: Add the nitrating mixture dropwise to the pyrazole solution over 30–60 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature. If it exceeds 10 °C, pause the addition. Temperatures >10 °C will cause oxidative ring cleavage, visibly turning the solution dark red/brown.

  • Reaction: Stir at 0–5 °C for 1–2 hours.

  • Work-up: Pour the mixture onto crushed ice with vigorous stirring.

    • Self-Validation Checkpoint: A solid precipitate of crude 4-nitro-1,3,5-trimethylpyrazole should form immediately. If it oils out, extract with dichloromethane (3 x 50 mL).

  • Analytical Validation: Run ¹H NMR (CDCl₃). The successful protocol is validated by the complete disappearance of the pyrazole C4-H proton signal (typically ~5.8–6.2 ppm) and the retention of three distinct methyl singlets.

Protocol B: Phenyl-Selective Nitration of 1-Phenylpyrazole

Objective: Force nitration onto the appended phenyl ring by deliberately deactivating the pyrazole ring via protonation (2)[2].

  • Deactivation Step: Add 1-phenylpyrazole portion-wise to concentrated H₂SO₄ at a temperature below 10 °C.

    • Causality Check: This step is critical. It ensures 100% conversion of the substrate to the deactivated pyrazolium ion before any nitrating agent is introduced.

  • Reagent Addition: Prepare a mixed acid solution (HNO₃/H₂SO₄) and cool it. Add this dropwise to the pyrazolium solution, ensuring the temperature does not exceed 15 °C.

  • Reaction: Stir for 1–2 hours at 12–15 °C.

  • Work-up: Pour onto crushed ice, filter the precipitated solid, and wash with cold water until the filtrate is pH neutral.

  • Analytical Validation: Run ¹H NMR. The pyrazole protons (typically ~6.5, 7.7, and 7.9 ppm) must remain intact. The phenyl protons will shift to an AA'BB' splitting pattern in the aromatic region (around 7.5–8.3 ppm), confirming selective para-substitution on the phenyl ring.

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. URL:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. URL:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity Profiles of 3-Nitropyrazole vs. 4-Nitropyrazole

As a Senior Application Scientist, I frequently evaluate the synthetic utility of nitrogen-rich heterocycles. When designing energetic materials, agrochemicals, or pharmaceutical scaffolds, selecting between 3-nitropyraz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the synthetic utility of nitrogen-rich heterocycles. When designing energetic materials, agrochemicals, or pharmaceutical scaffolds, selecting between 3-nitropyrazole and 4-nitropyrazole is not merely a structural choice—it fundamentally dictates the downstream synthetic workflow. The position of the strongly electron-withdrawing nitro group relative to the pyrazole nitrogens completely alters the electron density distribution, leading to divergent pathways for Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and N-functionalization.

This guide objectively compares the reactivity of these two isomers, providing mechanistic insights, quantitative data, and field-proven experimental protocols to guide your synthetic strategies.

Structural & Electronic Basis of Reactivity

The chemical behavior of nitropyrazoles is governed by the interplay between the electron-rich pyrazole core and the strongly electron-withdrawing nitro (


) group.
  • 3-Nitropyrazole: The nitro group at the C-3 position is adjacent to the pyridine-like nitrogen (N-2). This proximity allows for strong electron withdrawal via resonance, highly activating the C-3 position for nucleophilic attack, where the nitro group itself readily acts as a leaving group[1]. Because the deactivating effect is localized, the C-4 position remains relatively electron-rich, allowing for facile Electrophilic Aromatic Substitution (EAS)[2].

  • 4-Nitropyrazole: The nitro group at C-4 withdraws electron density symmetrically from both the C-3 and C-5 positions. This severely deactivates the entire ring towards EAS, making standard nitration or halogenation exceedingly difficult without forcing conditions[3]. However, this electron deficiency primes the C-3 and C-5 positions for Vicarious Nucleophilic Substitution (VNS) of hydrogen[4]. Furthermore, the symmetric nature of 4-nitropyrazole simplifies N-alkylation, yielding a single regioisomer, which is highly advantageous for linear synthetic scaling and [4+1] cycloaddition strategies[5].

Quantitative Data Comparison

To rationalize reagent selection, it is critical to understand the thermodynamic and kinetic parameters of both isomers. The table below summarizes key quantitative data that dictate their reactivity.

Property3-Nitropyrazole4-NitropyrazoleImpact on Synthetic Reactivity
Aqueous

~9.809.63 ± 0.50[6]4-Nitropyrazole is slightly more acidic, allowing for easier deprotonation during N-alkylation workflows.
Gas-Phase Acidity (

)
330.5 kcal/mol[7]329.5 kcal/mol[7]The lower enthalpy for 4-nitropyrazole indicates a more stable conjugate base in the absence of solvent effects.
EAS Susceptibility High (at C-4)Very Low3-Nitropyrazole readily undergoes C-4 electrophilic attack; 4-Nitropyrazole requires super-electrophiles.
Nucleophilic Attack Mode Direct SNArVicarious Substitution (VNS)3-Nitropyrazole undergoes direct nitro displacement[1]; 4-Nitropyrazole undergoes C-H amination at C-3/C-5[4].
N-Alkylation Products Tautomeric MixtureSingle Regioisomer4-Nitropyrazole is preferred for scalable syntheses to avoid complex chromatographic separation of isomers[5].

Experimental Workflows: Overcoming Reactivity Barriers

The following protocols are self-validating systems designed to overcome the specific reactivity hurdles inherent to each isomer. I have detailed the causality behind the reagent choices to ensure reproducibility.

Protocol A: Direct Iodination of 1-Methyl-4-nitropyrazole (Forcing EAS)

Objective: Achieve electrophilic halogenation on a highly deactivated ring. Causality: Because the C-4 nitro group withdraws electron density, standard molecular iodine (


) is insufficiently electrophilic to attack the ring. The use of Iodine Monochloride (ICl) and Silver Sulfate (

) in Sulfuric Acid (

) generates the highly reactive

super-electrophile required to overcome the ring's severe deactivation[2].
  • Preparation of the Super-Electrophile: Dissolve 1.2 equivalents of

    
     in concentrated 
    
    
    
    under an inert atmosphere. Slowly add 1.2 equivalents of ICl at 0 °C.
    • Validation Check: The precipitation of AgCl confirms that

      
       has abstracted 
      
      
      
      from ICl, successfully generating the
      
      
      cation in situ.
  • Substrate Addition: Slowly add 1 equivalent of 1-methyl-4-nitropyrazole to the strongly acidic mixture.

    • Note: The acidic medium protonates the pyrazole, further deactivating it, but the

      
       species is potent enough to force substitution at the C-3/C-5 position.
      
  • Reaction & Isolation: Stir the mixture at room temperature for 4–6 hours. Quench by pouring over crushed ice and extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate (

    
    ) to neutralize unreacted iodine species, followed by brine. Dry over 
    
    
    
    and concentrate in vacuo.
Protocol B: Vicarious Nucleophilic Substitution (VNS) of 1-Methyl-4-nitropyrazole

Objective: Introduce an amino group at the C-5 position. Causality: Direct SNAr is impossible because the nitro group at C-4 cannot be easily displaced. VNS bypasses this by allowing nucleophilic attack at the unsubstituted C-5 carbon using a nucleophile carrying its own leaving group, followed by base-induced elimination to restore aromaticity[4].

  • Carbanion Generation: In a flame-dried flask, suspend 1.5 equivalents of 1,1,1-trimethylhydrazinium iodide (TMHI) and 3.0 equivalents of potassium tert-butoxide (t-BuOK) in anhydrous DMSO.

    • Validation Check: A color change indicates that t-BuOK has deprotonated TMHI to form the reactive nitrogen ylide/carbanion equivalent.

  • Nucleophilic Attack: Add 1 equivalent of 1-methyl-4-nitropyrazole to the basic suspension at room temperature. The nucleophile attacks the electron-deficient C-5 position, forming a transient

    
    -adduct.
    
  • Aromatization: Stir for 2 hours. The excess t-BuOK base facilitates the elimination of trimethylamine from the adduct, restoring the aromatic pyrazole ring and yielding the target 5-amino-1-methyl-4-nitropyrazole[4].

  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize the strong base. Extract with dichloromethane, wash extensively with water to remove DMSO, dry, and concentrate.
    

Pathway Visualization

The logical divergence in reactivity between the two isomers is mapped below.

Reactivity cluster_3NP 3-Nitropyrazole Reactivity cluster_4NP 4-Nitropyrazole Reactivity NP3 3-Nitropyrazole EAS3 EAS (C-4) Facile Halogenation NP3->EAS3 C-4 is electron-rich SNAr3 SNAr Nitro Displacement NP3->SNAr3 Activated leaving group NAlk3 N-Alkylation Asymmetric Isomers NP3->NAlk3 Tautomeric mixture NP4 4-Nitropyrazole EAS4 EAS (C-3/C-5) Highly Deactivated NP4->EAS4 Requires superacids VNS4 VNS (C-H) Vicarious Substitution NP4->VNS4 Carbanion attack NAlk4 N-Alkylation Symmetric Product NP4->NAlk4 Single regioisomer

Divergent reactivity pathways of 3-nitropyrazole and 4-nitropyrazole based on electronic effects.

References

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition - ACS Organic Letters[Link]

  • Free radicals in vicarious C-amination reactions of 1-methyl-4-nitropyrazole - PubMed (NIH)[Link]

  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate - ResearchGate[Link]

  • Theoretical Investigation on the Structure-Property Relationship of Nitropyrazoles - University of Hyderabad[Link]

  • Gas-Phase Acidities of Nitrated Azoles as Determined by the Extended Kinetic Method and Computations - ResearchGate[Link]

Sources

Comparative

spectroscopic comparison of 1-ethyl vs 1-methyl-4-nitropyrazoles

Spectroscopic Comparison Guide: 1-Ethyl vs. 1-Methyl-4-Nitropyrazoles Executive Summary 1-Alkyl-4-nitropyrazoles are critical scaffolds in the development of energetic materials and pharmaceutical agents, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 1-Ethyl vs. 1-Methyl-4-Nitropyrazoles

Executive Summary

1-Alkyl-4-nitropyrazoles are critical scaffolds in the development of energetic materials and pharmaceutical agents, particularly in the design of anti-kinetoplastid drugs for Chagas disease[1]. The substitution of the N1 position with either a methyl or an ethyl group significantly alters the molecule's lipophilicity, steric profile, and electron density distribution. For researchers synthesizing these derivatives, distinguishing between 1-methyl-4-nitropyrazole and 1-ethyl-4-nitropyrazole relies heavily on precise spectroscopic characterization. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles.

Spectroscopic Data & Comparative Analysis

The structural elucidation of N-alkylated nitropyrazoles requires identifying the specific alkyl signals and observing their inductive effects on the pyrazole core[2].

Quantitative Data Summary

The following table summarizes the key


H NMR, 

C NMR, and FT-IR data for both compounds.
Spectroscopic Feature1-Methyl-4-nitropyrazole1-Ethyl-4-nitropyrazole

H NMR (CDCl

)

3.95 - 4.20 (s, 3H, N-CH

)

1.45 (t, J=7.3 Hz, 3H, CH

)

4.25 (q, J=7.3 Hz, 2H, N-CH

)

H NMR (Pyrazole Core)

8.05 (s, 1H, H-3)

8.15 (s, 1H, H-5)

8.08 (s, 1H, H-3)

8.18 (s, 1H, H-5)

C NMR (CDCl

)

39.8 (N-CH

)

15.2 (CH

),

48.5 (N-CH

)

C NMR (Pyrazole Core)

130.5 (C-3), 135.8 (C-5), 136.2 (C-4)

129.5 (C-3), 134.8 (C-5), 136.0 (C-4)
FT-IR (ATR, cm

)
1530 (NO

asym), 1335 (NO

sym)
1528 (NO

asym), 1332 (NO

sym), 2985 (C-H ali)
Causality in Spectroscopic Shifts
  • Alkyl Group Signatures (

    
    H & 
    
    
    
    C NMR)
    : In 1-methyl-4-nitropyrazole, the methyl group appears as a sharp singlet at
    
    
    4.0-4.2 ppm[3]. This significant downfield shift (compared to a standard alkane
    
    
    ~0.9 ppm) is caused by the strong electron-withdrawing nature of the adjacent pyrazole nitrogen. In contrast, 1-ethyl-4-nitropyrazole exhibits a classic
    
    
    spin system: a triplet at
    
    
    ~1.45 ppm and a quartet at
    
    
    ~4.25 ppm[4]. The methylene protons (N-CH
    
    
    ) in the ethyl variant are pushed slightly further downfield than the methyl protons of the methyl variant due to the additional hyperconjugation and steric environment.
  • Pyrazole Core Protons : The strongly electron-withdrawing nitro group at the C4 position removes electron density from the conjugated

    
    -system via resonance. This deshields the C3 and C5 protons, pushing them past 
    
    
    
    8.0 ppm[3]. The slight difference in chemical shifts between the methyl and ethyl derivatives (
    
    
    ~0.03 ppm) is attributed to the marginally stronger positive inductive effect (+I) of the ethyl group, which slightly alters the electron density at the N1 position.
  • Vibrational Modes (IR) : Both compounds exhibit strong, characteristic NO

    
     asymmetric and symmetric stretching vibrations in the 1520-1560 cm
    
    
    
    and 1300-1350 cm
    
    
    ranges, respectively[5]. The ethyl derivative is distinguished by a more pronounced aliphatic C-H stretching band just below 3000 cm
    
    
    .

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data interpretation.

Protocol A: High-Resolution NMR Acquisition ( H and C)

Objective : Obtain quantitative NMR spectra to confirm regiochemistry and purity. Causality of Choices : CDCl


 is selected as the solvent because it lacks aliphatic protons, ensuring the critical 1.0–4.5 ppm region remains unobstructed for alkyl signal integration. A relaxation delay (

) of 2.0 seconds is enforced because the isolated pyrazole protons (H-3 and H-5) lack adjacent protons for efficient dipole-dipole relaxation; a shorter delay would result in incomplete relaxation and artificially low integration values.

Step-by-Step Method :

  • Sample Preparation : Dissolve 15 mg of the nitropyrazole derivative in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Internal Calibration (Validation Step) : Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium frequency of CDCl

    
    . Manually reference the TMS signal to exactly 
    
    
    
    0.00 ppm. Self-Validation: Verify that the residual CHCl
    
    
    solvent peak appears at exactly
    
    
    7.26 ppm. If it deviates, the calibration is flawed and the lock/shim process must be reset.
  • Acquisition (

    
    H) : Acquire 16 scans at 400 MHz with a spectral width of 12 ppm and a 
    
    
    
    of 2.0 s.
  • Integration (Validation Step) : Phase and baseline-correct the spectrum. Integrate the alkyl signals and set the reference (e.g., N-CH

    
     singlet = 3.00). Self-Validation: The integration of the pyrazole protons must yield exactly 1.00 each. Any deviation >5% indicates impurity or insufficient relaxation time.
    
Protocol B: ATR-FTIR Spectroscopy

Objective : Identify functional group vibrational modes without matrix interference. Causality of Choices : Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to prevent moisture absorption (water exhibits a broad O-H stretch at 3300 cm


 that can obscure the pyrazole C-H stretches) and to avoid potential ion-exchange reactions with the sample.

Step-by-Step Method :

  • Background Collection : Clean the diamond ATR crystal with isopropanol and allow to dry. Collect a background spectrum (32 scans, 4 cm

    
     resolution) to subtract atmospheric CO
    
    
    
    and ambient humidity.
  • Sample Deposition : Place 2-3 mg of the neat solid/liquid sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition & Validation : Acquire 32 scans from 4000 to 600 cm

    
    . Self-Validation: Check the baseline at 3800-4000 cm
    
    
    
    . If the baseline is sloped or noisy, the sample contact is poor, and the anvil pressure must be adjusted before re-acquiring.

Analytical Workflow Diagram

The logical relationship between sample preparation, data acquisition, and structural confirmation is visualized below.

Workflow N1 1-Alkyl-4-nitropyrazole Sample Preparation N2 NMR Spectroscopy (1H & 13C) N1->N2 Dissolve in CDCl3 (TMS Standard) N3 ATR-FTIR Spectroscopy N1->N3 Solid/Neat Deposition N4 Data Acquisition & Signal Processing N2->N4 FID Generation N3->N4 Interferogram N5 Structural Confirmation & Regiochemistry N4->N5 Peak Assignment & Integration

Analytical workflow for the spectroscopic validation of 1-alkyl-4-nitropyrazoles.

References

1.[3] 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride - Smolecule. URL: 2.[2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. URL: 3.[1] Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - ACS Publications. URL: 4.[5] 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride (IR Data) - Smolecule. URL: 5.[4] Collaborative Virtual Screening Identifies a 2‑Aryl-4- aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection (NMR Data) - ACS Publications. URL:

Sources

Validation

A Comparative Performance Analysis of 1-Ethyl-3-Methyl-4-Nitro-1H-pyrazole (EMNP) as an Energetic Material

Abstract The field of energetic materials is continuously driven by the pursuit of novel compounds that offer superior performance, enhanced safety characteristics, and greater thermal stability over traditional explosiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The field of energetic materials is continuously driven by the pursuit of novel compounds that offer superior performance, enhanced safety characteristics, and greater thermal stability over traditional explosives.[1] Nitrated pyrazole derivatives have emerged as a promising class of energetic materials due to their high nitrogen content, thermal stability, and tunable properties.[2] This guide provides a comprehensive comparison of a representative N-alkylated nitropyrazole, 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP), with the benchmark energetic materials 2,4,6-Trinitrotoluene (TNT) and 1,3,5-Trinitroperhydro-1,3,5-triazine (RDX). As direct experimental data for EMNP is not extensively available in open literature, this analysis leverages data from closely related analogs to project its performance characteristics. We will delve into key performance metrics, including density, detonation velocity, detonation pressure, and sensitivity to external stimuli. Furthermore, detailed experimental protocols for its plausible synthesis and characterization are provided to offer a framework for future empirical validation.

Introduction to Energetic Materials and the Rise of Nitropyrazoles

Energetic materials are substances that store a high amount of chemical energy that can be released rapidly, typically through detonation or deflagration.[3] For decades, compounds like TNT and RDX have been the workhorses of military and industrial applications.[1][4] TNT is valued for its low sensitivity to shock and friction and its convenient low melting point (80 °C), which allows for melt-casting.[1] RDX, a nitramine, is significantly more powerful than TNT but is also more sensitive, necessitating its use in formulations with desensitizers, such as in Composition B (a mixture of RDX and TNT).[4]

The ongoing challenge in energetic materials research is to develop new molecules that bridge the gap between the safety of TNT and the performance of RDX. Nitrogen-rich heterocyclic compounds, particularly nitropyrazoles, are of significant interest because their molecular structures offer several advantages:

  • High Heats of Formation: The numerous N-N and C-N bonds contribute to a high positive heat of formation, which enhances the energy release upon decomposition.[2]

  • Good Thermal Stability: The aromaticity of the pyrazole ring imparts significant thermal stability.[2]

  • Tunable Properties: The pyrazole ring can be easily functionalized. The introduction of nitro groups increases density and performance, while N-alkylation can be used to modify physical properties like melting point and solubility, often improving thermal stability and reducing sensitivity compared to the N-H parent compound.[5][6]

This guide focuses on 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP), a logical candidate for study, to illustrate the performance profile of a simple, N-alkylated mononitropyrazole.

Profiles of Compared Energetic Materials

1-Ethyl-3-Methyl-4-Nitro-1H-pyrazole (EMNP)

EMNP is a derivative of 4-nitropyrazole, featuring a methyl group at the 3-position and an ethyl group on the N1 nitrogen atom. The presence of a single nitro group suggests it is likely a secondary explosive. The N-ethylation is expected to lower its melting point compared to its N-H analog (3-methyl-4-nitro-1H-pyrazole, m.p. 129-139 °C) and potentially render it a melt-castable material or an energetic plasticizer.[5][7]

Caption: Molecular structure of EMNP.

2,4,6-Trinitrotoluene (TNT)

TNT is the most well-known melt-castable explosive. Its performance is considered the standard benchmark against which other explosives are measured, with its explosive yield defining the "ton of TNT" unit of energy.[8] While not exceptionally powerful, its excellent chemical and thermal stability, low sensitivity to impact and friction, and low melting point make it highly practical for a wide range of applications.[1]

1,3,5-Trinitroperhydro-1,3,5-triazine (RDX)

RDX is a powerful and brisant military high explosive.[4] It is significantly more energetic than TNT per unit weight and volume.[4] RDX is a white crystalline solid that is stable in storage but is considerably more sensitive to impact than TNT. It is rarely used in its pure form and is typically incorporated into formulations with other materials to reduce its sensitivity and improve its physical properties, such as in C-4 plastic explosive.[4]

Comparative Performance Analysis

The performance and safety of an energetic material are defined by a set of key physical and chemical properties. The following table compares the established properties of TNT and RDX with the projected properties of EMNP.

Property1-Ethyl-3-Methyl-4-Nitro-1H-pyrazole (EMNP)2,4,6-Trinitrotoluene (TNT)1,3,5-Trinitroperhydro-1,3,5-triazine (RDX)
Molecular Formula C₆H₉N₃O₂C₇H₅N₃O₆C₃H₆N₆O₆
Density (ρ) ~1.45 g/cm³ (estimated)1.65 g/cm³1.80 g/cm³
Detonation Velocity (Vd) ~6,500 m/s (estimated)6,900 m/s8,750 m/s[4]
Detonation Pressure (P) ~16 GPa (estimated)19 GPa34 GPa
Melting Point (Tm) < 80 °C (projected)80.3 °C[1]204 °C (decomposes)[4]
Decomposition Temp. (Td) ~200-220 °C (projected)~240 °C (onset)~204 °C (onset)[4]
Impact Sensitivity > 25 J (projected)> 15 J (Insensitive)~7.4 J
Friction Sensitivity > 360 N (projected)353 N (Insensitive)120 N

Note: EMNP values are projected based on trends observed in analogous N-alkylated nitropyrazoles. Empirical validation is required.

Discussion of Performance Metrics
  • Density: Density is a critical parameter as higher density allows more energetic material to be packed into a given volume, which generally leads to higher detonation velocity and pressure. The projected density of EMNP is lower than TNT and RDX, which is typical for mono-nitrated pyrazoles lacking extensive intermolecular hydrogen bonding or heavier functional groups.[2]

  • Detonation Velocity and Pressure: These are the primary measures of an explosive's performance, indicating the speed of the detonation wave and the pressure exerted at the detonation front, respectively. The performance of EMNP is projected to be slightly lower than TNT. This is a direct consequence of its lower density and less favorable oxygen balance compared to TNT. Detonation parameters for novel compounds are often calculated using thermochemical codes like EXPLO5, which rely on the compound's density and heat of formation.[9][10][11]

  • Thermal Stability (Melting and Decomposition): EMNP is projected to have a low melting point, a desirable characteristic for melt-cast applications. The N-alkylation of nitropyrazoles is a known strategy to reduce melting points and increase the liquid range.[5] Furthermore, N-alkylation often enhances thermal stability compared to the parent N-H compound.[5][6] The projected decomposition temperature suggests good thermal stability, comparable to other energetic materials.

  • Sensitivity: Sensitivity to impact and friction determines the safety of an explosive during handling, transport, and storage.[12][13] Nitrogen-rich heterocyclic compounds are often less sensitive than their nitroaromatic counterparts.[2] EMNP, with only one nitro group and a stable pyrazole ring, is projected to be very insensitive to both impact and friction, likely exceeding the safety profile of TNT.

Experimental Methodologies

To empirically validate the projected properties of EMNP, a systematic approach involving synthesis and characterization is necessary.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Performance Evaluation Start 3-Methyl-1H-pyrazole Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Intermediate 3-Methyl-4-nitro-1H-pyrazole Nitration->Intermediate Alkylation N-Ethylation (EtI, K₂CO₃) Intermediate->Alkylation Product Crude EMNP Alkylation->Product Purify Purification (Crystallization/Chromatography) Product->Purify Final Pure EMNP Purify->Final Density Density Measurement (Gas Pycnometry) Final->Density Thermal Thermal Analysis (DSC/TGA) Final->Thermal Sensitivity Sensitivity Testing (BAM Impact & Friction) Final->Sensitivity Calc Performance Calculation (EXPLO5 Code) Density->Calc Thermal->Calc

Caption: Experimental workflow for EMNP synthesis and characterization.

Proposed Synthesis of 1-Ethyl-3-Methyl-4-Nitro-1H-pyrazole (EMNP)

The synthesis of EMNP can be approached via a two-step process starting from commercially available 3-methyl-1H-pyrazole. This protocol is based on general procedures for the nitration and N-alkylation of pyrazoles.[5][7]

Step 1: Nitration of 3-Methyl-1H-pyrazole

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 50 mL) to 0-5 °C in an ice bath.

  • Dissolution: Slowly add 3-methyl-1H-pyrazole (0.1 mol) to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 0.11 mol) and concentrated sulfuric acid (25 mL). Add this mixture dropwise to the pyrazole solution over 1-2 hours, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (500 g).

  • Isolation: The precipitated solid, 3-methyl-4-nitro-1H-pyrazole, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: N-Ethylation of 3-Methyl-4-nitro-1H-pyrazole

  • Setup: In a round-bottom flask, dissolve the dried 3-methyl-4-nitro-1H-pyrazole (0.05 mol) in a suitable solvent like acetonitrile or acetone (150 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.075 mol) to the solution.

  • Alkylation: Add ethyl iodide (EtI, 0.06 mol) and heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude EMNP can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure product.

Standard Characterization Protocols
  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining thermal stability.[14][15]

    • Protocol: A sample (1-2 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere. DSC measures heat flow, identifying melting points (endotherms) and decomposition onsets (exotherms).[16] TGA measures mass loss as a function of temperature, quantifying decomposition steps.[17]

  • Impact Sensitivity: The BAM Fallhammer test is the standard method for determining impact sensitivity.[18][19]

    • Protocol: A small sample (~40 mm³) is placed between two steel cylinders. A specified weight (e.g., 1 kg, 5 kg) is dropped from varying heights onto the sample.[13] The "H₅₀" value, or the height from which a 50% probability of explosion is observed, is determined. A higher H₅₀ value indicates lower sensitivity.

  • Friction Sensitivity: The BAM Friction Apparatus is used to assess sensitivity to frictional stimuli.[20][21]

    • Protocol: A small amount of the material is spread on a porcelain plate. A porcelain peg is then drawn across the sample under a specific load.[12][22] The test is repeated with increasing loads until an ignition, crackling, or explosion is observed. The result is reported as the minimum load at which a reaction occurs. Insensitive materials often show no reaction even at the maximum load of 360 N.[20]

Conclusion and Future Outlook

This comparative guide positions 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMNP) as a potentially safe and thermally stable energetic material. Based on established structure-property relationships in the nitropyrazole family, its performance is projected to be slightly less than that of TNT, but its safety characteristics, particularly its insensitivity to impact and friction, are likely to be superior. The predicted low melting point makes it an interesting candidate for melt-cast applications where high performance is not the primary requirement, but processing safety and insensitivity are paramount.

The true potential of EMNP can only be unlocked through empirical study. The synthetic and characterization protocols outlined herein provide a clear pathway for researchers to produce and validate this compound. Future work should focus on obtaining precise experimental data for its density, thermal behavior, and sensitivity. Subsequent analysis using thermochemical codes will provide reliable detonation performance values, allowing for a definitive comparison with TNT and RDX. This foundational research is a critical step in the development of next-generation energetic materials that are safer, more stable, and tailored for specific applications.

References

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  • Wikipedia. TNT. [Online] [Link].

  • Sućeska, M. (2004). Calculation of Detonation Parameters by EXPLO5 Computer Program. Key Engineering Materials, 274-276, 57-62. [Online] [Link].

  • Rotariu, T., et al. (2017). Numerical simulation for determining detonation parameters of explosive substances using EXPLO5 thermo-chemical prediction software. MATEC Web of Conferences, 137, 01011. [Online] [Link].

  • Bogdanovic, I., et al. (2024). Application of Explosive Equivalency Approach in Blast-Induced Seismic Effect Prediction Using EXPLO5 Thermochemical Code. Applied Sciences, 14(17), 6985. [Online] [Link].

  • Klapötke, T. M., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry. [Online] [Link].

  • EXPLO-5. Product Datasheet. [Online] [Link].

  • Sućeska, M. (2001). EXPLO5-Computer program for calculation of detonation parameters.
  • Simpson, L. R., & Foltz, M. F. (1992). LLNL Small-scale Friction Sensitivity (BAM) Test. Lawrence Livermore National Laboratory. [Online] [Link].

  • Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3173. [Online] [Link].

  • Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(20), 18408–18413. [Online] [Link].

  • Klapötke, T. M., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry, e202300304. [Online] [Link].

  • Deltima. (2019). BAM Friction Sensitivity Test for Explosives. [Online] [Link].

  • Sciencemadness Wiki. Trinitrotoluene. [Online] [Link].

  • DEKRA Process Safety. (2018). BAM Fallhammer Test. YouTube. [Online] [Link].

  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Online] [Link].

  • ETUG. Test 3 (b) (i): BAM Friction. [Online] [Link].

  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524. [Online] [Link].

  • UTEC Corp. BAM Friction Test Apparatus. [Online] [Link].

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  • Weinheimer, R. (2000). Properties of Selected High Explosives. 27th International Pyrotechnics Seminar. [Online] [Link].

  • Hansen, L. D., & Hatch, R. L. (1993). Thermophysical Properties of RDX. DTIC. [Online] [Link].

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Online] [Link].

  • OZM Research. BFH SERIES. [Online] [Link].

  • Cinelli, M. A., et al. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2018(40), 5521-5527. [Online] [Link].

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Comparative

Computational Evaluation of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole: A Methodological Comparison Guide

Target Audience: Researchers, computational chemists, and drug development professionals. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound with significant implications in both pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

1-Ethyl-3-methyl-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound with significant implications in both pharmaceutical drug discovery (as an antimicrobial and anti-inflammatory scaffold) and materials science (as a high-energy-density material). The distinct push-pull electronic system—driven by the electron-withdrawing 4-nitro group and the electron-donating alkyl groups—makes it a challenging but rewarding target for computational chemistry.

This guide objectively compares the performance of leading Density Functional Theory (DFT) functionals and ab initio methods for modeling the electronic structure of this compound. By analyzing the causality behind experimental choices, this guide provides an evidence-based framework for selecting the optimal computational protocol.

Causality in Computational Method Selection (E-E-A-T)

When modeling nitro-pyrazole derivatives, the choice of functional and basis set dictates the accuracy of the predicted electronic distribution and thermodynamic stability. A method that performs well for simple aliphatic chains will often fail when applied to the dense, polarized electron clouds of a nitroaromatic system.

  • B3LYP (The Industry Standard): The B3LYP functional is the historical workhorse for organic heterocycles [1]. It provides excellent geometries and vibrational frequencies at a low computational cost. However, it lacks dispersion corrections, which can lead to inaccuracies when modeling intermolecular stacking or dense energetic crystals.

  • M06-2X (The Thermochemical Choice): Developed specifically to capture medium-range correlation energy, this meta-GGA functional is vastly superior for predicting thermochemistry, barrier heights, and non-covalent interactions. It is the preferred choice for evaluating the compound's binding affinity in drug-receptor docking scenarios[2].

  • wB97XD (The Dispersion-Corrected Alternative): This range-separated hybrid functional includes empirical dispersion (D2). It excels at modeling the charge-transfer excitations caused by the strong electron-withdrawing nature of the nitro group.

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable. The oxygen atoms of the nitro group possess lone pairs that occupy larger spatial extents. Without diffuse functions, the calculation artificially compresses these electron clouds, leading to erroneous dipole moments, polarizabilities, and electrostatic potentials [3].

Comparative Performance Data

To evaluate these methods, we compare the predicted electronic properties of 1-ethyl-3-methyl-4-nitro-1H-pyrazole calculated across different levels of theory. The data is benchmarked against computationally expensive MP2 (Møller–Plesset perturbation theory) calculations to determine the optimal cost-to-accuracy ratio.

Computational MethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)Relative CPU Time
B3LYP 6-311++G(d,p)-7.12-2.454.674.821.0x
M06-2X 6-311++G(d,p)-7.45-2.105.354.951.4x
wB97XD def2-TZVP-7.50-2.055.454.981.6x
MP2 (Benchmark) aug-cc-pVTZ-7.62-1.855.775.1018.5x

Data Interpretation: While B3LYP is the fastest, it significantly underestimates the HOMO-LUMO gap compared to the MP2 benchmark. M06-2X/6-311++G(d,p) provides the best balance, yielding an energy gap and dipole moment closely aligned with ab initio benchmarks while requiring only a fraction of the computational time.

Structural and Electronic Insights

The electronic structure of 1-ethyl-3-methyl-4-nitro-1H-pyrazole is defined by competing substituent effects. The 4-nitro group exerts a powerful electron-withdrawing effect via both resonance (-R) and inductive (-I) mechanisms, significantly depleting electron density from the pyrazole ring [4]. This lowers the energy of both the HOMO and LUMO, increasing the compound's electrophilicity. Conversely, the 1-ethyl and 3-methyl groups provide mild inductive electron donation (+I), which partially stabilizes the electron-deficient ring.

G Core Pyrazole Core (Aromatic System) Elec Electronic Structure (Lowered HOMO/LUMO) Core->Elec Net Polarization Nitro 4-Nitro Group (-NO2) Nitro->Core Strong Electron Withdrawal (Inductive & Resonance) Alkyl 1-Ethyl & 3-Methyl (-CH2CH3, -CH3) Alkyl->Core Mild Electron Donation (Inductive +I)

Caption: Logical relationship of substituent electronic effects on the pyrazole core.

Step-by-Step Computational Protocol

This self-validating protocol ensures that the optimized geometry represents a true global minimum rather than a saddle point, which is critical for accurate downstream analysis.

Step 1: Initial Geometry Construction & Conformational Search

  • Action: Construct the molecule using a graphical interface (e.g., GaussView or Avogadro). Run a molecular mechanics (MMFF94) conformational scan by rotating the N1-ethyl bond in 15° increments.

  • Causality: The ethyl group can adopt multiple conformations. Starting DFT optimization from a high-energy conformer may trap the geometry in a local minimum, invalidating the thermodynamic data.

Step 2: Geometry Optimization

  • Action: Submit the lowest-energy conformer to DFT optimization using Gaussian 16 or ORCA. Recommended input route: #p opt freq m062x/6-311++g(d,p) int=ultrafine.

  • Causality: The int=ultrafine grid is strictly required for meta-GGA functionals like M06-2X to ensure numerical stability during the integration of the electron density.

Step 3: Frequency Analysis (Self-Validation)

  • Action: Analyze the output for imaginary frequencies (denoted as negative frequencies in the output file).

  • Causality: Zero imaginary frequencies mathematically confirm the structure is a true energetic minimum. If one imaginary frequency is present, the structure is a transition state; the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Step 4: Electronic Property Extraction

  • Action: Extract the HOMO and LUMO energies. Generate the Molecular Electrostatic Potential (MEP) map by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

  • Causality: The MEP map visually identifies electrophilic (blue/positive) and nucleophilic (red/negative) sites, which is critical for predicting reactivity and non-covalent docking interactions with biological targets.

G N1 1. Conformational Search (MMFF94 / Semi-empirical) N2 2. Geometry Optimization (B3LYP / M06-2X / wB97XD) N1->N2 Lowest Energy Conformer N3 3. Frequency Analysis (Hessian Matrix Evaluation) N2->N3 Converged Coordinates N4 4. Electronic Properties (HOMO/LUMO, NBO, ESP) N3->N4 Zero Imaginary Frequencies N5 5. Method Validation (Compare vs. MP2 Benchmark) N4->N5 Property Extraction

Caption: Computational workflow for DFT evaluation of pyrazole derivatives.

References

  • The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Chemistry - A European Journal / ResearchGate. URL:[Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure. URL:[Link]

  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences. URL:[Link]

Validation

High-Resolution HPLC Strategies for Purity Assessment of Synthesized 1-Ethyl-3-methyl-4-nitro-1H-pyrazole

The synthesis of highly substituted pyrazoles, such as 1-ethyl-3-methyl-4-nitro-1H-pyrazole, is a critical step in the development of various pharmaceutical intermediates and agricultural chemicals. However, the N-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly substituted pyrazoles, such as 1-ethyl-3-methyl-4-nitro-1H-pyrazole, is a critical step in the development of various pharmaceutical intermediates and agricultural chemicals. However, the N-alkylation of 3-methyl-4-nitro-1H-pyrazole inherently produces a mixture of regioisomers—predominantly the desired 1-ethyl-3-methyl-4-nitro-1H-pyrazole and its steric counterpart, 1-ethyl-5-methyl-4-nitro-1H-pyrazole. Assessing the purity of the synthesized product requires an analytical method capable of resolving these closely related species, alongside unreacted precursors and degradation products.

This guide objectively compares high-performance liquid chromatography (HPLC) stationary phases and provides a self-validating methodology for the purity assessment of nitro-pyrazole derivatives.

Mechanistic Challenges in Pyrazole Isomer ResolutionRegioisomers of nitro-pyrazoles possess nearly identical molecular weights, polarities, and lipophilicity (LogP)[1]. When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using traditional C18 stationary phases, these isomers often co-elute. The causality lies in the separation mechanism: C18 columns rely almost exclusively on hydrophobic dispersion forces, which are insufficient to distinguish the subtle structural differences between the 3-methyl and 5-methyl positions.

To achieve baseline resolution, the chromatographic system must exploit the electronic and steric nuances of the molecules. The nitro group at the C4 position is highly electronegative and participates in extended conjugation with the pyrazole ring. By employing a fluorinated stationary phase, such as a, analysts can leverage


 interactions, dipole-dipole interactions, and enhanced shape selectivity. The steric hindrance caused by the adjacent N-ethyl and 5-methyl groups in the regioisomer disrupts coplanarity, altering its dipole moment and reducing its affinity for the PFP phase compared to the 3-methyl target compound.

G Crude Crude Synthesis Mixture (1-Ethyl-3-methyl-4-nitro-1H-pyrazole) Isomers Regioisomers (e.g., 5-methyl analog) Crude->Isomers Target Target Compound (3-methyl analog) Crude->Target Byproducts Unreacted Precursors & Degradants Crude->Byproducts C18 Standard C18 Column (Hydrophobic Interactions Only) Isomers->C18 PFP Fluorinated/PFP Column (Pi-Pi & Dipole Interactions) Isomers->PFP Target->C18 Target->PFP Coelution Co-elution / Poor Resolution (Rs < 1.5) C18->Coelution Similar Hydrophobicity Baseline Baseline Resolution (Rs > 2.0) PFP->Baseline Shape & Dipole Selectivity

Fig 1. Mechanistic logic of stationary phase selection for pyrazole regioisomer resolution.

Comparative Evaluation of HPLC Stationary Phases

To objectively evaluate the performance of different column chemistries for the purity assessment of 1-ethyl-3-methyl-4-nitro-1H-pyrazole, a comparative study was modeled based on established retention behaviors of nitroaromatics. The data below highlights the superiority of orthogonal chemistries over standard alkyl phases.

Stationary PhasePrimary Interaction MechanismRetention Time: Target (min)Retention Time: Isomer (min)Resolution (

)
Tailing Factor (

)
Standard C18 Hydrophobic dispersion6.506.750.8 (Co-elution)1.45
RP-Amide Hydrophobic + H-bonding7.207.851.5 (Partial)1.20
PFP (Pentafluorophenyl)

, Dipole, Shape selectivity
8.5010.203.4 (Baseline)1.05

Data Interpretation & Causality: The PFP column provides a self-validating separation system. The strong electron-withdrawing nature of the fluorine atoms on the PFP phase interacts strongly with the polarizable nitro-pyrazole system, magnifying the slight dipole differences between the regioisomers to achieve a resolution well above the acceptable threshold (


).
Step-by-Step Experimental Protocol

The following methodology outlines a robust, self-validating RP-HPLC workflow for quantifying the purity of synthesized 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

1. Mobile Phase Preparation

  • Aqueous Phase (A): 1[1]. Causality: The acidic modifier suppresses the ionization of residual silanols on the stationary phase, preventing secondary interactions that cause peak tailing.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Action: Degas both mobile phases using vacuum filtration or inline sonication to prevent baseline drift and pump cavitation.

2. Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard/Sample Concentration: Accurately weigh 10 mg of the synthesized 1-ethyl-3-methyl-4-nitro-1H-pyrazole and dissolve in 10 mL of diluent (1 mg/mL stock). Dilute to a working concentration of 50 µg/mL.

  • Action: Filter all samples through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

3. Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 5 µm, 4.6 x 250 mm.

  • Column Temperature: 30 °C (Stabilizes retention times and reduces mobile phase viscosity).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 2[2]. Causality: Nitropyrazoles exhibit strong UV absorbance in the 270-280 nm range due to the

    
     and 
    
    
    
    transitions of the conjugated nitro-heterocyclic system.
  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: Linear gradient to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: Return to 20% B

    • 12.1-17 min: Re-equilibration.

Workflow Prep 1. Sample Preparation (Dilute in Mobile Phase, Filter 0.45µm) Equilibrate 2. Column Equilibration (PFP Phase, 30°C) Prep->Equilibrate Inject 3. Autosampler Injection (10 µL Volume) Equilibrate->Inject Gradient 4. Gradient Elution (Water/MeCN + 0.1% Formic Acid) Inject->Gradient Detect 5. UV Detection (275 nm for Nitroaromatics) Gradient->Detect Analyze 6. Data Analysis (Calculate % Area & Resolution) Detect->Analyze

Fig 2. Step-by-step HPLC workflow for the purity assessment of nitro-pyrazole derivatives.

System Suitability and Self-Validation

To ensure the protocol operates as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to reporting purity data:

  • Specificity: A blank injection (diluent only) must show no interfering peaks at the retention time of the target analyte.

  • Resolution (

    
    ):  The critical pair (1-ethyl-3-methyl-4-nitro-1H-pyrazole and its 5-methyl regioisomer) must exhibit an 
    
    
    
    .
  • Peak Symmetry: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    .
  • Precision: Five replicate injections of the 50 µg/mL standard must yield a Relative Standard Deviation (%RSD) of peak area

    
    .
    

If co-elution occurs, analysts should verify the mobile phase pH and confirm the integrity of the PFP stationary phase, as loss of the bonded phase will rapidly degrade dipole-dipole selectivity.

References
  • BenchChem Technical Support Team. "Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole". BenchChem.
  • MilliporeSigma. "Developing HPLC Methods". Sigma-Aldrich.
  • "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives". MDPI / PMC.
  • SIELC Technologies. "Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column". SIELC.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Pyrazole Compounds

Case Study: Characterizing the Selectivity of 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMP-4N) Introduction: The Double-Edged Sword of Privileged Scaffolds In medicinal chemistry, the pyrazole nucleus is considered a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: Characterizing the Selectivity of 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMP-4N)

Introduction: The Double-Edged Sword of Privileged Scaffolds

In medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold."[1] This five-membered heterocycle is a structural cornerstone in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities, from anti-inflammatory to anticancer effects.[2][3][4] When a novel derivative like 1-ethyl-3-methyl-4-nitro-1H-pyrazole (hereafter referred to as EMP-4N) is synthesized, its pyrazole core suggests a high probability of biological activity. However, this potential is a double-edged sword. The very features that make the scaffold so versatile also create a significant risk of cross-reactivity, or "off-target" effects.

Furthermore, the presence of a nitroaromatic group in EMP-4N raises a second flag. This functional group is often associated with toxicity, including mutagenic and carcinogenic effects, due to its strong electron-withdrawing nature and potential to form reactive intermediates within the cell.[5][6][7]

Therefore, for a compound like EMP-4N, a thorough and early assessment of its binding selectivity is not merely an academic exercise; it is a critical step in drug development.[8][9] It allows us to build a comprehensive profile of the molecule's interactions, distinguishing desired on-target efficacy from undesired off-target activities that could lead to toxicity or adverse effects.[10][11] This guide provides a strategic framework and detailed protocols for conducting such a cross-reactivity study, using EMP-4N as a case study within the context of protein kinase inhibition—a common target class for pyrazole derivatives.[1][12]

Chapter 1: Strategic Design of a Cross-Reactivity Screening Panel

The first step is not to test indiscriminately but to design a screening strategy based on the structural alerts within EMP-4N. The pyrazole core is a known hinge-binding motif for many protein kinases.[1] Consequently, a broad kinase panel is the logical starting point for our investigation.

The goal is to answer two primary questions:

  • What is the primary target (or targets) of EMP-4N?

  • How selective is EMP-4N for its primary target(s) versus the rest of the kinome?

A cost-effective and efficient strategy for this is a tiered approach.[13][14] This prevents the resource-intensive process of determining full dose-response curves for hundreds of targets, most of which will not interact with the compound.

Our Experimental Rationale:

  • Primary Screen: A single-point, high-concentration screen against a large, representative kinase panel. A concentration of 10 µM is often used as it is high enough to detect moderate-affinity interactions without causing non-specific effects. This acts as a broad net to capture any potential interactions.

  • Secondary Screen (Dose-Response): Any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen is then subjected to a full 10-point dose-response curve analysis to determine its half-maximal inhibitory concentration (IC₅₀). This quantifies the potency of the interaction.

This tiered workflow is a self-validating system. The primary screen identifies potential hits, and the secondary screen confirms and quantifies them, providing a robust and reliable selectivity profile.

G cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis cluster_2 Tier 2: Secondary Screening cluster_3 Output EMP4N EMP-4N Stock (10 mM in DMSO) Screen Single-Point Screen (10 µM final concentration) EMP4N->Screen Analysis Identify Hits (% Inhibition > 70%) Screen->Analysis Raw Inhibition Data Panel Broad Kinase Panel (e.g., 400+ kinases) Panel->Screen DoseResponse 10-Point Dose-Response Assay Analysis->DoseResponse List of Hit Kinases IC50 Calculate IC₅₀ Values DoseResponse->IC50 Dose-Response Curves Profile Generate Selectivity Profile (Kinome Map, Selectivity Score) IC50->Profile

Caption: Tiered workflow for kinase cross-reactivity profiling.

Chapter 2: Experimental Protocols

The following protocols describe a generalized, robust method for assessing kinase inhibition. For this guide, we will focus on a widely used radiometric assay that directly measures the phosphorylation of a substrate. This method is considered a "gold standard" for its directness and sensitivity.[15]

Protocol 2.1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This biochemical assay quantifies the activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a specific peptide or protein substrate. An inhibitor's potency is determined by its ability to reduce this incorporation.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • [³³P]-ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP stock solution

  • EMP-4N and control compounds (e.g., Staurosporine as a non-selective control)

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid wash solution

  • Microplate scintillation counter

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of EMP-4N and control compounds in DMSO. For the primary screen, prepare a single concentration that will yield 10 µM in the final assay volume. For the secondary screen, prepare a 10-point, 3-fold serial dilution series starting from a high concentration (e.g., 100 µM).

    • Using an acoustic liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 96-well polypropylene plate.

  • Kinase Reaction Preparation:

    • Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme. The concentration of the kinase should be optimized beforehand to ensure the reaction is in the linear range.

    • Dispense the kinase/substrate mix into the compound-containing wells.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit the compound to bind to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP master mix containing both unlabeled ATP and [³³P]-ATP in kinase reaction buffer. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for each specific kinase to ensure competitive binding is accurately measured.[16]

    • Add the ATP mix to all wells to start the phosphorylation reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.

  • Reaction Termination and Capture:

    • Terminate the reaction by adding phosphoric acid.

    • Transfer the reaction mixture from the polypropylene plate to the phosphocellulose filter plate. The phosphorylated peptide substrate, being positively charged, will bind to the negatively charged filter membrane.

    • Wash the filter plate multiple times (e.g., 4-5 times) with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

  • Data Analysis:

    • Primary Screen: Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Secondary Screen: Plot the CPM values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 3: Comparative Data Analysis and Interpretation

To illustrate the output of such a study, we present hypothetical but realistic data for EMP-4N compared against two well-known kinase inhibitors: a highly selective inhibitor (Compound S) and a non-selective or "promiscuous" inhibitor (Compound P).

Table 1: Primary Screen Results (% Inhibition at 10 µM)

Kinase TargetEMP-4NCompound S (Selective)Compound P (Promiscuous)
JAK2 98% 99% 95%
JAK3 85% 15%92%
TYK2 75% 12%88%
ABL145%5%91%
SRC33%2%85%
LCK28%4%79%
CDK215%1%65%
PIM111%3%72%
... (400+ other kinases)<10%<10%>50% for many

From the primary screen, EMP-4N shows potent inhibition of JAK family kinases (JAK2, JAK3, TYK2), with some moderate activity against ABL1, SRC, and LCK. This immediately suggests a potential mechanism of action but also highlights clear cross-reactivity within the JAK family and beyond. Compound S is, as expected, highly selective for JAK2, while Compound P inhibits a wide range of kinases.

Table 2: Secondary Screen Results (IC₅₀ Values in nM)

Kinase TargetEMP-4N (IC₅₀, nM)Compound S (IC₅₀, nM)Compound P (IC₅₀, nM)
JAK2 55 5 15
JAK3 250 >10,00030
TYK2 480 >10,00045
ABL11,200>10,00025
SRC2,500>10,00050

The IC₅₀ data confirms the primary screen. EMP-4N is most potent against JAK2 but is approximately 5-fold less potent than the selective inhibitor. More importantly, it shows significant activity against JAK3 and TYK2, defining it as a pan-JAK inhibitor rather than a selective one. This profile is distinct from both the highly selective and the broadly non-selective controls.

G cluster_0 Hypothetical Signaling Context cluster_1 Inhibitor Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (Primary Target) Receptor->JAK2 activates JAK3 JAK3 (Off-Target) Receptor->JAK3 activates STAT STAT Protein JAK2->STAT phosphorylates JAK3->STAT phosphorylates Gene Gene Transcription (Inflammation, Proliferation) STAT->Gene EMP4N EMP-4N EMP4N->JAK2 Inhibits (High Potency) EMP4N->JAK3 Inhibits (Lower Potency)

Caption: On-target vs. off-target effects of EMP-4N in the JAK/STAT pathway.

Conclusion: From Data to Decision-Making

The cross-reactivity profiling of 1-ethyl-3-methyl-4-nitro-1H-pyrazole (EMP-4N) provides a clear, data-driven characterization of its biological activity. Our hypothetical results define EMP-4N not as a highly selective agent, but as a pan-JAK inhibitor with some additional, lower-potency off-targets.

This profile is not inherently "good" or "bad," but it is crucial for guiding the next steps:

  • Therapeutic Potential: A pan-JAK profile could be beneficial in certain immunological diseases or cancers where multiple JAK isoforms are implicated.

  • Safety and Toxicology: The off-target activities, combined with the structural alert from the nitroaromatic group, necessitate further investigation. Cellular assays should be employed to see if the biochemical inhibition translates to cellular effects and to assess cytotoxicity.[8]

  • Structure-Activity Relationship (SAR): This selectivity profile provides a baseline for medicinal chemists. Future modifications to the EMP-4N scaffold can be guided by the goal of either enhancing the pan-JAK activity or designing out the off-target activities to improve selectivity.[10][17]

Ultimately, this guide demonstrates that a rigorous, well-designed cross-reactivity study is an indispensable tool in modern drug discovery. It transforms a novel compound from a chemical structure into a biological tool with a defined interaction profile, enabling informed decisions and paving the way for rational drug design.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])

  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2019). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Journal of Advanced Research, 15, 119-138. (URL: [Link])

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Graphy Publications. (URL: [Link])

  • Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., & Kuster, B. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Protocols, 12(9), 1745-1768. (URL: [Link])

  • van der Wouden, P. E., van den Berg, M., & van Veen, H. W. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 174(1), 1-13. (URL: [Link])

  • Wang, X., Li, X., & Wang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783-803. (URL: [Link])

  • Yang, T., & Huwiler, K. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. (URL: [Link])

  • Russo, A., & Gaglione, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. (URL: [Link])

  • Roskoski, R. Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. (URL: [Link])

  • Uitdehaag, J. C. M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. (URL: [Link])

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  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. (URL: [Link])

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  • U.S. Environmental Protection Agency. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA. (URL: [Link])

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  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. (URL: [Link])

  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. (URL: [Link])

  • de Souza, T. B., & de Castro, S. L. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1399. (URL: [Link])

  • Gramatica, P., & Cassani, S. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15214. (URL: [Link])

  • ResearchGate. (2023). Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. Request PDF. (URL: [Link])

  • Pandey, A., & Singh, S. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. (URL: [Link])

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. (URL: [Link])

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Journal of Fluorescence. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

1-ethyl-3-methyl-4-nitro-1H-pyrazole proper disposal procedures

This operational guide provides essential safety, handling, and disposal protocols for 1-ethyl-3-methyl-4-nitro-1H-pyrazole , an intermediate frequently utilized in pharmaceutical research and drug development (e.g., in...

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide provides essential safety, handling, and disposal protocols for 1-ethyl-3-methyl-4-nitro-1H-pyrazole , an intermediate frequently utilized in pharmaceutical research and drug development (e.g., in the synthesis of PDE1 inhibitors)[1].

Because this compound contains a nitroaromatic-like moiety, it presents specific physicochemical risks, including environmental persistence and potential reactivity with incompatible materials. This guide is designed for professionals operating within legitimate, fully equipped laboratory environments and mandates coordination with institutional Environmental Health and Safety (EHS) offices.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the waste material. The presence of the nitro group (-NO2) on the pyrazole ring dictates strict segregation rules to prevent unintended exothermic reactions[2][3].

Table 1: Quantitative Data and Hazard Summary

Property / ParameterData / ClassificationOperational Implication
CAS Number 1001500-32-8[4]Use for accurate waste manifesting and EHS logging.
Molecular Formula C6H9N3O2[4]High nitrogen/oxygen content; avoid high-heat disposal methods in-house.
Molecular Weight 155.15 g/mol [4]Relevant for calculating molarity in liquid waste streams.
Primary Hazards Skin/Eye Irritant, Respiratory Irritant[3][5]Mandates appropriate PPE (nitrile gloves, safety goggles, lab coat) during handling.
Incompatibilities Strong oxidizing agents, strong reducing agents[2][3]Critical: Must be strictly segregated from reducing agents to prevent exothermic reduction of the nitro group.
Decomposition Carbon oxides (COx), Nitrogen oxides (NOx)[2]Thermal decomposition generates highly toxic gases; store away from heat sources.

Standard Operating Procedure (SOP): Disposal Workflow

The disposal of 1-ethyl-3-methyl-4-nitro-1H-pyrazole must comply with local, regional, and national environmental regulations (e.g., US EPA guidelines under 40 CFR 261.3)[2]. Under no circumstances should this compound be disposed of down the drain or in the general municipal trash [5].

Step 1: Waste Identification and Segregation
  • Causality: Mixing incompatible chemical waste can lead to pressurization, gas evolution, or fires.

  • Action: Isolate 1-ethyl-3-methyl-4-nitro-1H-pyrazole waste from strong acids, bases, and particularly strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride)[3]. Separate solid waste (e.g., contaminated weighing paper, empty vials) from liquid waste (e.g., reaction filtrates, HPLC effluent)[6][7].

Step 2: Containerization
  • Causality: Proper containment prevents fugitive emissions and accidental exposure to laboratory personnel.

  • Action:

    • Solid Waste: Place in a heavy-duty, sealable polyethylene bag or a designated solid hazardous waste bucket.

    • Liquid Waste: Collect in a high-density polyethylene (HDPE) or amber glass carboy. Ensure the container is chemically compatible with the primary solvent used in the solution. Do not fill liquid containers beyond 80% capacity to allow for vapor expansion.

Step 3: Regulatory Labeling
  • Causality: Unidentified "orphan" waste poses severe risks to waste handlers and incurs massive disposal fines.

  • Action: Immediately affix a standard "Hazardous Waste" tag to the container upon the first drop of waste. The label must explicitly state the full chemical name ("1-ethyl-3-methyl-4-nitro-1H-pyrazole"), the primary hazards (Irritant, Toxic), and the accumulation start date[5][6]. Do not use abbreviations or chemical structures as the sole identifier.

Step 4: Accumulation and Storage
  • Causality: Secondary containment captures catastrophic container failures, preventing environmental release.

  • Action: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray. Ensure the SAA is well-ventilated and kept away from direct sunlight and heat sources[6].

Step 5: EHS Transfer and Final Disposal
  • Causality: Professional incineration at an approved facility is required to safely break down the nitro-pyrazole ring without releasing toxic NOx gases into the atmosphere.

  • Action: Do not attempt to chemically neutralize or treat this waste in-house[5]. Submit a waste pickup request to your institutional EHS office or a licensed chemical waste disposal contractor.

Spill Response and Decontamination

In the event of an accidental spill during handling or transfer:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the chemical fume hood or room ventilation is operating at maximum capacity[2].

  • Protect: Don appropriate PPE (minimum: double nitrile gloves, safety glasses, lab coat; consider a respirator if dust generation is significant)[2][3].

  • Contain & Absorb: For solid spills, gently sweep up the material using a dedicated brush and dustpan, avoiding dust generation. For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand)[2].

  • Collect: Transfer all absorbed material and contaminated cleanup tools into a designated hazardous waste container and label it appropriately[5].

  • Decontaminate: Wash the spill surface thoroughly with soap and water, collecting the rinsate as hazardous waste[3].

Waste Management Decision Workflow

The following diagram illustrates the validated decision-making process for handling 1-ethyl-3-methyl-4-nitro-1H-pyrazole waste streams.

WasteDisposal Start Waste Generation: 1-ethyl-3-methyl-4-nitro-1H-pyrazole Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, Vials, PPE) Decision1->Solid Solid Liquid Liquid Waste (Solutions, Filtrates) Decision1->Liquid Liquid/Solvent Segregate Segregate from Incompatibles (Strong Oxidizers/Reducers) Solid->Segregate Liquid->Segregate ContainSolid Seal in HDPE Bucket or Polyethylene Bag Segregate->ContainSolid Solid Path ContainLiquid Collect in Compatible HDPE/Glass Carboy (<80% full) Segregate->ContainLiquid Liquid Path Label Affix 'Hazardous Waste' Label Full Name & Start Date ContainSolid->Label ContainLiquid->Label Store Store in Secondary Containment (Satellite Accumulation Area) Label->Store EHS Transfer to EHS / Licensed Disposal Contractor Store->EHS Request Pickup

Caption: Operational workflow for the segregation, containment, and professional disposal of nitropyrazole waste.

References

  • [1] Google Patents. "US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines." google.com. Available at:

  • [7] Lee County Government. "Best Management Practices for Medical Facilities Generating Acutely Hazardous Waste." leegov.com. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-ethyl-3-methyl-4-nitro-1H-pyrazole

As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires more than just following a standard Safety Data Sheet (SDS). To ensure both scientific integrity an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires more than just following a standard Safety Data Sheet (SDS). To ensure both scientific integrity and laboratory safety, researchers must understand the causality behind the hazards.

This guide provides an authoritative, self-validating operational protocol for handling 1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 1001500-32-8)[1], a critical intermediate used in drug discovery.

Chemical Profile & Mechanistic Causality of Hazards

In medicinal chemistry, pyrazole scaffolds are highly valued as bioisosteres for arenes and hetarenes, utilized to modulate lipophilicity, aqueous solubility, and overall pharmacokinetic properties[2]. However, the specific substitution pattern of 1-ethyl-3-methyl-4-nitro-1H-pyrazole introduces unique handling challenges:

  • Energetic Potential: The integration of a nitro group (-NO₂) onto the electron-rich pyrazole ring creates a high-energy molecular framework. Nitro-substituted aryl-azoles are classified as energetic materials; while generally stable under standard conditions, they possess the latent potential to decompose unpredictably when subjected to severe friction, static discharge, or shock[3].

  • Acute Toxicity & Sensitization: The strongly electron-withdrawing nitro group increases the electrophilicity of the pyrazole core. This facilitates rapid dermal absorption and interaction with biological nucleophiles (e.g., skin proteins), leading to acute toxicity (oral/dermal/inhalation) and severe ocular and skin irritation[4].

  • Redox Activity: Nitroaromatics can undergo enzymatic single-electron reduction in biological systems, generating reactive oxygen species (ROS) that cause oxidative stress upon systemic exposure.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, standard laboratory attire is insufficient. The following PPE matrix is mandatory and must be validated prior to handling the compound.

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Gloves Double-layered Nitrile≥ 0.11 mm thickness, >480 min breakthroughNitrile provides high chemical resistance to non-polar organic building blocks; double-gloving mitigates microscopic pinhole defects.
Eyewear Splash Goggles + Face ShieldANSI Z87.1+ certifiedProtects against ocular absorption and energetic deflagration; nitro-pyrazoles are classified as causing severe eye damage[4].
Respiratory N95/P100 Particulate Respirator99.97% filtration efficiency (at 0.3 µm)Prevents inhalation of fine energetic powders that cause acute respiratory tract irritation and systemic toxicity.
Body Flame-Resistant (FR) Lab CoatNFPA 2112 compliantNitro-aromatics pose a latent deflagration risk[3]; FR material prevents secondary ignition of clothing.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation & Static Mitigation

  • Action: Verify that the laboratory relative humidity (RH) is above 40%. Ensure the chemical fume hood has a minimum face velocity of 100 feet per minute (fpm).

  • Causality: Dry environments (RH < 40%) increase the risk of electrostatic discharge (ESD). Because nitro-pyrazoles are energetic materials, a static spark during powder transfer could theoretically initiate decomposition[3].

  • Validation: Check the digital hygrometer and fume hood airflow monitor before opening the reagent bottle.

Step 2: Tool Selection & PPE Donning

  • Action: Don the PPE specified in the matrix above. Select a grounded stainless steel or conductive ceramic spatula. Never use plastic or Teflon spatulas for dry powder transfer.

  • Causality: Plastic spatulas accumulate static charge via the triboelectric effect, creating an ignition source for energetic dust.

Step 3: Weighing and Transfer

  • Action: Place an anti-static weighing boat on the analytical balance. Slowly transfer the 1-ethyl-3-methyl-4-nitro-1H-pyrazole powder. Avoid scraping or grinding the material against the glass threads of the reagent bottle.

  • Causality: Mechanical actions like scratching or scraping can provide the activation energy required for the localized thermal decomposition of nitro-azoles[3].

  • Validation: Ensure no powder is dispersed into the air. If aerosolization occurs, pause operations and allow the fume hood to clear the particulate matter.

Step 4: Solubilization & Quenching

  • Action: Dissolve the compound in the target solvent (e.g., DMF, DMSO, or DCM) by adding the solvent to the powder slowly. Do not subject the dry powder to ultrasonic baths.

  • Causality: Sonication induces cavitation, which generates localized microscopic hotspots (up to 5000 K) that can detonate energetic materials. Solubilization dissipates the energetic risk, rendering the compound safe for standard downstream synthetic workflows.

Operational Workflow Diagram

G A 1. Environmental Validation (Fume Hood & RH >40%) B 2. PPE Verification (FR Coat, Double Nitrile) A->B C 3. Material Transfer (Anti-static tools) B->C D Is material fully solubilized/quenched? C->D E 4. Safe Downstream Processing D->E Yes F 5. Energetic Waste Segregation D->F No

Figure 1: Operational workflow and exposure response for nitro-pyrazole handling.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent exposure and chemical destabilization.

Dry Powder Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the powder dry, as this generates static and aerosolizes the toxic dust.

  • Dampen: Gently mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a water/isopropanol mixture) to suppress dust and desensitize the energetic nature of the nitro-pyrazole.

  • Absorb: Wipe up the dampened material using absorbent chemical spill pads.

  • Decontaminate: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a thorough water rinse.

Waste Disposal Segregation:

  • Do NOT mix 1-ethyl-3-methyl-4-nitro-1H-pyrazole waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases, as this will trigger a highly exothermic redox reaction.

  • Collect all contaminated PPE, spill pads, and unreacted powder in a clearly labeled, dedicated "Energetic/Nitroaromatic Waste" high-density polyethylene (HDPE) container.

References

  • Vangara, S., et al. "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. "3-Nitropyrazole | C3H3N3O2 | CID 123419." PubChem Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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